molecular formula C9H11ClN2OS B1398977 1-(5-Chlorothiophene-2-carbonyl)piperazine CAS No. 864815-96-3

1-(5-Chlorothiophene-2-carbonyl)piperazine

Cat. No.: B1398977
CAS No.: 864815-96-3
M. Wt: 230.72 g/mol
InChI Key: NNMCZYNIBMYRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chlorothiophene-2-carbonyl)piperazine (CAS 864815-96-3), with the molecular formula C9H11ClN2OS and a molecular weight of 230.72 g/mol, is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery . It features a piperazine ring amide-linked to a 5-chlorothiophene moiety, a structure that serves as a versatile building block for the synthesis of more complex molecules . The compound is prepared via acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride (CAS 42518-98-9), a reaction that proceeds via nucleophilic acyl substitution . The electron-withdrawing chlorine atom on the thiophene ring enhances the electrophilicity of the carbonyl group, facilitating this coupling reaction, which is typically performed under an inert atmosphere in anhydrous solvents like dichloromethane or DMF, and often employs a base such as triethylamine . This compound is exclusively for research use and is not intended for human or veterinary applications . Its primary value lies in its role as a key synthetic intermediate, particularly in the development of pharmacologically active molecules. Scientific studies have explored its incorporation into compounds with potential antimicrobial and anticancer activities . Researchers utilize this building block for further chemical modifications, leveraging its structure to create molecules that can interact with biological targets, potentially modulating enzyme or receptor activity through hydrogen bonding and π-π interactions . The product is subject to purification via techniques such as column chromatography or recrystallization to ensure high purity, which is verified by standard analytical methods including NMR and mass spectrometry .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMCZYNIBMYRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Chlorothiophene-2-carbonyl)piperazine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of piperazine and 5-chlorothiophene-2-carboxylic acid. The core structure consists of a piperazine ring acylated at one of the nitrogen atoms with a 5-chlorothiophene-2-carbonyl group.

Chemical Structure:

Molecular Formula: C₉H₁₁ClN₂OS

IUPAC Name: (4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl)

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted)5-Chlorothiophene-2-carbonyl chloride
CAS Number Not available42518-98-9[1][2][3][4][5][6][7]
Molecular Weight 230.71 g/mol 181.04 g/mol [1][2][6][7]
Appearance Likely a solidColorless to light yellow liquid[7]
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols. Limited solubility in water.Slightly soluble in water[1][7]
Stability Stable under normal conditions.Moisture sensitive.

Synthesis

The primary and most direct method for the synthesis of this compound is the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.[8] This reaction involves the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond.

Synthesis of the Precursor: 5-Chlorothiophene-2-carbonyl chloride

The key precursor, 5-chlorothiophene-2-carbonyl chloride, is typically synthesized via the chlorination of 5-chlorothiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid in anhydrous dichloromethane under an inert atmosphere.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. Alternatively, if using oxalyl chloride, add it dropwise with a catalytic amount of DMF.

  • The reaction mixture is then typically heated to reflux and stirred for several hours until the reaction is complete.[9] The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂) and by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • After completion, the excess thionyl chloride and the solvent are removed under reduced pressure to yield crude 5-chlorothiophene-2-carbonyl chloride.

  • The product can be purified by distillation under reduced pressure to obtain a colorless to light yellow liquid.[10][11]

Logical Workflow for Precursor Synthesis:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 5-Chlorothiophene-2-carboxylic_acid 5-Chlorothiophene-2-carboxylic acid Reaction Reaction under Inert Atmosphere (Reflux) 5-Chlorothiophene-2-carboxylic_acid->Reaction Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Workup Removal of Excess Reagent and Solvent Reaction->Workup Purification Distillation under Reduced Pressure Workup->Purification 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene-2-carbonyl chloride Purification->5-Chlorothiophene-2-carbonyl_chloride

Caption: Synthesis workflow for 5-Chlorothiophene-2-carbonyl chloride.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This is a general procedure for the acylation of piperazine.

Materials:

  • 5-Chlorothiophene-2-carbonyl chloride

  • Piperazine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve piperazine (typically in excess to act as both reactant and base, or with an added non-nucleophilic base) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool the solution in an ice bath.

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous dichloromethane to the piperazine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Workflow for Final Product Synthesis:

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Acyl_Chloride 5-Chlorothiophene-2-carbonyl chloride Reaction Acylation Reaction Acyl_Chloride->Reaction Piperazine Piperazine Piperazine->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Base Base (optional, e.g., TEA) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Potential Biological and Pharmacological Properties

While specific studies on the biological activity of this compound are not widely published, the piperazine moiety is a well-known pharmacophore present in numerous drugs with a wide range of activities. Derivatives of piperazine have been reported to exhibit various pharmacological effects, including but not limited to:

  • Antimicrobial and Antifungal Activity: Many piperazine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

  • Anticancer Activity: Certain piperazine-containing compounds have shown promise as anticancer agents.

  • Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.

A recent study on a series of (E)-5-(4-(5-chlorothiophene-2-carbonyl) piperazin-1-yl)-N'-(substituted methylene) benzofuran-2-carbohydrazide derivatives, which contain the this compound core, has highlighted their potential as antimicrobial agents. This suggests that the core structure itself may contribute significantly to the observed biological activity. Further research, including molecular docking and in-vitro assays, is necessary to fully elucidate the therapeutic potential and mechanism of action of this compound and its derivatives.

Signaling Pathway Hypothesis (General Antimicrobial Action):

The antimicrobial action of such compounds could potentially involve various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. A hypothetical signaling pathway for a potential antimicrobial effect is illustrated below.

G cluster_compound Compound cluster_target Potential Microbial Targets cluster_effect Biological Effect Compound This compound Membrane Cell Membrane Integrity Compound->Membrane interacts with Enzyme Essential Enzyme (e.g., DNA gyrase) Compound->Enzyme binds to Synthesis Nucleic Acid/Protein Synthesis Compound->Synthesis interferes with Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Interference Synthesis Interference Synthesis->Interference Death Bacterial/Fungal Cell Death Disruption->Death Inhibition->Death Interference->Death

References

Technical Guide: 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 864815-96-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential pharmacological relevance, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is a derivative of piperazine and 5-chlorothiophene-2-carboxylic acid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its constituent parts and related structures. The table below summarizes key computed and expected properties.

PropertyValueSource
CAS Number 864815-96-3[1]
Molecular Formula C₉H₁₁ClN₂OSInferred
Molecular Weight 230.71 g/mol Inferred
IUPAC Name (5-chlorothiophen-2-yl)(piperazin-1-yl)methanone[1]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred
InChI InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. This reaction is a standard method for forming amide bonds.

Synthesis of the Precursor: 5-Chlorothiophene-2-carbonyl chloride (CAS: 42518-98-9)

The key precursor, 5-chlorothiophene-2-carbonyl chloride, is typically synthesized from 5-chlorothiophene-2-carboxylic acid.

Experimental Protocol: Chlorination of 5-Chlorothiophene-2-carboxylic acid

  • Materials: 5-Chlorothiophene-2-carboxylic acid, thionyl chloride (SOCl₂), non-polar solvent (e.g., toluene or dichloromethane), N,N-dimethylformamide (DMF) (catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid (1 equivalent) in a non-polar solvent.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.1-1.3 equivalents) to the suspension at a controlled temperature, typically below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 10-30 minutes.

    • Heat the reaction mixture to reflux for 1-3 hours, or until the evolution of gas ceases.

    • After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 5-chlorothiophene-2-carbonyl chloride.

    • The product can be purified by vacuum distillation.

Synthesis of this compound

Experimental Protocol: Acylation of Piperazine

  • Materials: 5-Chlorothiophene-2-carbonyl chloride, piperazine, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine, or an excess of piperazine) to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve piperazine (2-3 equivalents to act as both reactant and base, or 1 equivalent with an external base) in the chosen solvent in a reaction flask, and cool the mixture in an ice bath.

    • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1 equivalent) in the same solvent to the piperazine solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water and brine to remove the hydrochloride salt and any unreacted piperazine.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow

G cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis A 5-Chlorothiophene-2-carboxylic Acid C 5-Chlorothiophene-2-carbonyl chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C E This compound C->E Acylation D Piperazine D->E

A flowchart illustrating the two-step synthesis of this compound.

Spectroscopic Data and Characterization

  • ¹H NMR: Signals corresponding to the protons on the thiophene ring and the piperazine ring. The thiophene protons would appear as doublets in the aromatic region, while the piperazine protons would appear as multiplets in the aliphatic region.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (230.71 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl group.

Biological Activity and Potential Applications

Piperazine derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The incorporation of a thiophene ring, a common scaffold in medicinal chemistry, can modulate the biological activity of the piperazine core.

The 5-chlorothiophene-2-carbonyl moiety is a key component of the anticoagulant drug Rivaroxaban . In Rivaroxaban, this group serves as an important structural element for binding to its target, Factor Xa.

Potential Signaling Pathways and Drug Development

Given the structural similarities to known pharmacologically active agents, this compound could be investigated for its potential to interact with various biological targets.

Hypothesized Mechanism of Action

G A This compound B Biological Target (e.g., GPCR, Kinase, Ion Channel) A->B Binding C Modulation of Signaling Pathway B->C Activation / Inhibition D Pharmacological Effect (e.g., Anticoagulant, Antipsychotic) C->D Leads to

A conceptual diagram illustrating the potential mechanism of action for the title compound.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activity and mechanism of action of this compound. Its structural components suggest that it could be a valuable building block for the synthesis of novel therapeutic agents.

Safety Information

The safety data for this compound is not well-established. However, based on its precursor, 5-chlorothiophene-2-carbonyl chloride, which is corrosive and causes severe skin burns and eye damage, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All chemical handling should be performed by trained professionals in accordance with established safety protocols.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-(5-Chlorothiophene-2-carbonyl)piperazine. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. This document outlines the available spectroscopic data (NMR, IR, and MS) and provides a detailed experimental protocol for its preparation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the precursor, 5-chlorothiophene-2-carbonyl chloride, in a solution of deuterated chloroform (CDCl₃) and chlorobenzene (PhCl), exhibits two doublets in the aromatic region at δ = 7.99 ppm (d, J = 4 Hz, 1H) and δ = 6.86 ppm (d, J = 4 Hz, 1H)[1]. Upon reaction with piperazine, the piperazine protons would introduce new signals. The protons on the piperazine ring are expected to appear as broad singlets or multiplets in the range of 2.5-4.0 ppm. The exact chemical shifts would depend on the solvent and the conformational dynamics of the piperazine ring.

¹³C NMR: The carbon NMR spectrum of 5-chlorothiophene-2-carbonyl chloride shows signals at δ = 158.8, 143.3, 137.6, 135.2, and 128.3 ppm. For this compound, the carbonyl carbon would shift slightly, and new peaks corresponding to the piperazine carbons would appear in the range of 40-50 ppm.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.7 (d, 1H)Thiophene H
~7.0 (d, 1H)Thiophene H
~3.8 (br s, 4H)Piperazine CH₂
~3.0 (br s, 4H)Piperazine CH₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. This is a shift from the higher wavenumber (~1750-1800 cm⁻¹) of the acid chloride precursor. Other characteristic peaks would include C-H stretching vibrations of the thiophene and piperazine rings around 2850-3000 cm⁻¹, and C-N stretching vibrations.

IR Absorption (Predicted)
Wavenumber (cm⁻¹) Assignment
2850-3000C-H stretch (thiophene, piperazine)
1630-1680C=O stretch (amide)
1400-1500C=C stretch (thiophene)
1000-1300C-N stretch
Mass Spectrometry (MS)

The mass spectrum of 5-chlorothiophene-2-carbonyl chloride shows a major peak at m/z 145 and a secondary peak at m/z 147, corresponding to the isotopic pattern of chlorine[2]. For this compound, the molecular ion peak (M⁺) would be expected at m/z 229.04, with an M+2 peak of approximately one-third the intensity, characteristic of the chlorine isotope. Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring.

Mass Spectrometry (Predicted)
m/z Assignment
229.04[M]⁺
231.04[M+2]⁺
145/147[5-chlorothiophene-2-carbonyl]⁺ fragment
85[piperazine]⁺ fragment

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride[2]. A typical experimental procedure is as follows:

Materials:

  • 5-Chlorothiophene-2-carbonyl chloride

  • Piperazine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the piperazine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Reactants 5-Chlorothiophene-2-carbonyl chloride Piperazine reaction Acylation Reaction DCM, 0°C to RT start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification Column Chromatography or Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy ¹H NMR ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

Unlocking the Therapeutic Potential of Thiophene-Piperazine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and piperazine rings has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities of these promising molecules. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological and chemical processes to facilitate further research and development in this exciting area of medicinal chemistry.

Anticancer Activity: Targeting Key Signaling Pathways

Thiophene-piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical kinases, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various thiophene-piperazine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Cytotoxicity of Thiophene-Piperazine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
17i HCT1164.82 ± 0.80[1]
18i A5491.43 ± 0.08[1]
21a H12990.0125[2]
3b HepG23.105 ± 0.14[3]
3b PC-32.15 ± 0.12[3]
4c HepG23.023 ± 0.11[3]
4c PC-33.12 ± 0.15[3]
3n MDA-MB-2315.55 ± 0.56[4]
Vd HCT-116Not Specified
Ve HCT-116Not Specified
TP 5 HepG2, SMMC-7721Potent[5]

Table 2: Kinase Inhibitory Activity of Thiophene-Piperazine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
18i EGFR42.3[1]
21a EGFR0.47[2]
21a HER20.14[2]
4c VEGFR-275[3]
3b VEGFR-2126[3]
4c AKT4600[3]
3b AKT6960[3]
Vd VEGFR-2570
Ve VEGFR-2Not Specified
Signaling Pathways in Anticancer Activity

Thiophene-piperazine compounds often exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two prominent targets.

EGFR_Signaling_Pathway Thiophene-Piperazine\nCompound Thiophene-Piperazine Compound EGFR EGFR Thiophene-Piperazine\nCompound->EGFR Inhibition P P EGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation,\nSurvival Proliferation, Survival ERK->Proliferation,\nSurvival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation,\nSurvival

Figure 1: Inhibition of the EGFR signaling pathway.

VEGFR2_Signaling_Pathway Thiophene-Piperazine\nCompound Thiophene-Piperazine Compound VEGFR-2 VEGFR-2 Thiophene-Piperazine\nCompound->VEGFR-2 Inhibition P P VEGFR-2->P PLCγ PLCγ P->PLCγ RAS RAS P->RAS PKC PKC PLCγ->PKC Angiogenesis,\nEndothelial Cell\nMigration Angiogenesis, Endothelial Cell Migration PKC->Angiogenesis,\nEndothelial Cell\nMigration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis,\nEndothelial Cell\nMigration

Figure 2: Inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity: A Broad Spectrum of Action

Thiophene-piperazine derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of thiophene-piperazine compounds against various bacterial and fungal strains.

Table 3: Antibacterial Activity of Thiophene-Piperazine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
4b, 4d, 5a, 5b Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-AGood activity at 40 µg/mL[6]
5l Various pathogensComparable to Ciprofloxacin[7]
4 S. aureus16[8]
6c S. aureus16[8]
6d S. aureus16[8]
6d B. subtilis16[8]
7b B. subtilis16[8]
6c E. coli8[8]
308 MRSA2[9]
327 MRSA2[9]
328 MRSA2[9]
336 MRSA8[9]
308 S. aureus2[9]
327 S. aureus4[9]
328 S. aureus2[9]
336 S. aureus32[9]
4 Colistin-Resistant A. baumannii16 (MIC50)[10]
5 Colistin-Resistant A. baumannii16 (MIC50)[10]
8 Colistin-Resistant A. baumannii32 (MIC50)[10]
4 Colistin-Resistant E. coli8 (MIC50)[10]
5 Colistin-Resistant E. coli32 (MIC50)[10]
8 Colistin-Resistant E. coli32 (MIC50)[10]

Table 4: Antifungal Activity of Thiophene-Piperazine Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
4a, 4d, 4e, 5c, 5e Aspergillus niger, Penicillium notatum, Aspergillus fumigates, Candida albicansSignificant activity at 40 µg/mL[6]
5c Candida albicansSuperior to Fluconazole[7]
2AT Fluconazole-resistant Candida spp.100-200[11]

Antiviral and CNS Activities

Beyond their anticancer and antimicrobial properties, thiophene-piperazine compounds have shown potential as antiviral agents and modulators of the central nervous system.

Quantitative Antiviral and CNS Activity Data

Table 5: Antiviral Activity of Thiophene-Piperazine Derivatives

Compound IDVirusEC50 (µM)Reference
Hit 1 EBOV-GP-pseudotypes5.91[12]
47-60 (active) EBOV-GP-pseudotypes3.53 - 9.70[12]
15a HIV-1 (WT)0.00175[13]
15a HIV-1 (L100I)0.00284[13]
15a HIV-1 (K103N)0.00127[13]
15a HIV-1 (Y181C)0.00538[13]
15a HIV-1 (Y188L)0.00796[13]
15a HIV-1 (E138K)0.00428[13]
15a HIV-1 (F227L/V106A)0.00376[13]
15a HIV-1 (RES056)0.0158[13]

Table 6: CNS Receptor Binding Affinity of Thiophene-Piperazine Derivatives

Compound IDReceptorKᵢ (nM)Selectivity (D₃ vs. D₂)Reference
6a D₃1.4>450-fold[14]

Synthesis of Thiophene-Piperazine Derivatives

The synthesis of these bioactive molecules often involves multi-step reactions. A common strategy involves the initial synthesis of a thiophene-containing intermediate, followed by its coupling with a suitable piperazine derivative.

Synthesis_Scheme cluster_0 Synthesis of Thiophene Intermediate cluster_1 Synthesis of Piperazine Derivative Start_Thiophene Thiophene Precursor Intermediate_1 Functionalized Thiophene Start_Thiophene->Intermediate_1 Reaction A Final_Product Thiophene-Piperazine Compound Intermediate_1->Final_Product Start_Piperazine Piperazine Intermediate_2 Substituted Piperazine Start_Piperazine->Intermediate_2 Reaction B Intermediate_2->Final_Product Coupling Reaction

Figure 3: General synthetic workflow.

A more specific example is the synthesis of pyrimidine-incorporated piperazine derivatives, which often starts from thiophene-substituted chalcones.

Specific_Synthesis A Thiophene-substituted Chalcone B 4-substituted-6-(thiophen-2-yl) pyrimidine-2-thiol A->B + Thiourea, KOH C 4-substituted-2-(methylsulfanyl)-6- (thiophen-2-yl)pyrimidine B->C + Methyl Iodide D Final Thiophene-Piperazine Pyrimidine Derivative C->D + N-substituted Piperazine

Figure 4: Synthesis of pyrimidine-piperazine derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of thiophene-piperazine compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene-piperazine compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Add_Compound Add Thiophene-Piperazine Compound Seed_Cells->Add_Compound Incubate_1 Incubate (48-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan Incubate_2->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 5: MTT assay workflow.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Compound Dilution: Prepare serial two-fold dilutions of the thiophene-piperazine compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kinase Inhibition Assay (EGFR/VEGFR-2)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

General Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and the thiophene-piperazine compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: Determine the IC50 value of the compound.

Apoptosis and Cell Cycle Analysis

Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cell Cycle Analysis: Propidium iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The thiophene-piperazine scaffold represents a privileged structure in medicinal chemistry, with demonstrated potential across multiple therapeutic areas. The data summarized in this guide highlight the promising anticancer, antimicrobial, antiviral, and CNS activities of these compounds. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action, particularly the identification of novel molecular targets and signaling pathways, will be crucial for their successful translation into clinical candidates. The detailed experimental protocols and visualized data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel thiophene-piperazine-based therapeutics.

References

A Technical Deep Dive into 1-(5-Chlorothiophene-2-carbonyl)piperazine and its Analogs: A New Frontier in Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents targeting central nervous system (CNS) disorders has led to the extensive exploration of heterocyclic scaffolds. Among these, the piperazine moiety has emerged as a privileged structure in neuropharmacology, forming the core of numerous approved drugs with antipsychotic, antidepressant, and anxiolytic properties.[1][2] When coupled with a thiophene ring, a bioisostere of the benzene ring, the resulting thiophene-piperazine derivatives present a promising chemical space for the development of next-generation therapeutics. This technical guide provides a comprehensive literature review of 1-(5-chlorothiophene-2-carbonyl)piperazine and its analogs, focusing on their synthesis, biological activity as potent dopamine D2 and serotonin 5-HT2A receptor antagonists, and the experimental methodologies employed in their evaluation.

The therapeutic efficacy of atypical antipsychotics is largely attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] This dual action is believed to be responsible for their improved side-effect profile compared to typical antipsychotics, particularly the reduced incidence of extrapyramidal symptoms. The 5-chlorothiophene-2-carbonyl moiety serves as a key pharmacophoric element, and its combination with a piperazine linker allows for systematic structural modifications to fine-tune the pharmacological profile of the resulting analogs.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically follows a convergent synthetic strategy, centered around the acylation of a substituted piperazine with 5-chlorothiophene-2-carbonyl chloride.

General Synthetic Pathway

G cluster_0 Preparation of Key Intermediate cluster_1 Acylation Reaction 5-chlorothiophene-2-carboxylic_acid 5-Chlorothiophene- 2-carboxylic acid 5-chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene- 2-carbonyl chloride 5-chlorothiophene-2-carboxylic_acid->5-chlorothiophene-2-carbonyl_chloride Acyl Chloride Formation Thionyl_chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride Thionyl_chloride->5-chlorothiophene-2-carbonyl_chloride Target_Compound 1-(5-Chlorothiophene-2-carbonyl) -piperazine Analog 5-chlorothiophene-2-carbonyl_chloride->Target_Compound Acylation Substituted_piperazine Substituted Piperazine (e.g., 1-Arylpiperazine) Substituted_piperazine->Target_Compound Base Base (e.g., Et3N, K2CO3) Base->Target_Compound

Caption: General synthetic route for this compound analogs.

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

A common method for the preparation of the key acyl chloride intermediate is the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

  • 5-chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • To a solution of 5-chlorothiophene-2-carboxylic acid in anhydrous DCM, a catalytic amount of DMF is added.

  • Thionyl chloride (1.5-2.0 equivalents) is added dropwise to the solution at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently refluxed until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which is often used in the next step without further purification.[4]

Experimental Protocol: General Procedure for the Synthesis of 1-(5-Chlorothiophene-2-carbonyl)-4-arylpiperazines

Materials:

  • 5-chlorothiophene-2-carbonyl chloride

  • Appropriately substituted 1-arylpiperazine

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous dichloromethane (DCM) or acetonitrile

Procedure:

  • To a solution of the substituted 1-arylpiperazine in anhydrous DCM, a base such as triethylamine (1.5-2.0 equivalents) is added, and the mixture is stirred at 0 °C.

  • A solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous DCM is added dropwise to the piperazine solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(5-chlorothiophene-2-carbonyl)-4-arylpiperazine analog.[5][6]

Biological Activity and Structure-Activity Relationships (SAR)

The primary targets for the antipsychotic activity of these compounds are the dopamine D2 and serotonin 5-HT2A receptors. The in vitro binding affinity of these analogs is typically determined using radioligand binding assays.

Quantitative Data
Compound IDR (Substitution on Phenyl Ring)D₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)Reference
A 2-OCH₃40-53High Affinity[7]
B 2,3-diCl0.3-0.9 (for D₃)High Affinity[7]
C 4-FVariesVaries[8]
D HVariesVaries[8]

Note: The data presented is for arylpiperazine analogs with different N-aryl substituents and may not have the 1-(5-chlorothiophene-2-carbonyl) moiety. This table is illustrative of the types of data generated in SAR studies of related compounds.

Structure-Activity Relationship Summary
  • Aryl Substituent: The nature and position of the substituent on the N-aryl ring of the piperazine moiety significantly influence the binding affinity and selectivity for D2 and 5-HT2A receptors. Electron-withdrawing or electron-donating groups at different positions can modulate the electronic and steric properties of the molecule, affecting its interaction with the receptor binding pockets.[8]

  • Piperazine Linker: The piperazine ring is considered a crucial scaffold that provides the correct orientation for the aryl and thiophene moieties to interact with their respective binding sites on the receptors.

  • Thiophene Moiety: The 5-chlorothiophene-2-carbonyl group is a key pharmacophore. The chlorine atom can enhance binding affinity through halogen bonding or by influencing the electronic properties of the thiophene ring.

Experimental Protocols for Key Assays

Radioligand Binding Assay for D₂ and 5-HT₂ₐ Receptors

This assay is fundamental for determining the binding affinity (Kᵢ) of the synthesized compounds for their target receptors.

Materials:

  • Cell membranes expressing human D₂ or 5-HT₂ₐ receptors

  • Radioligand: [³H]Spiperone or [³H]Raclopride for D₂ receptors; [³H]Ketanserin or [³H]Spiperone for 5-HT₂ₐ receptors

  • Non-specific binding agent: Haloperidol (for D₂) or Ketanserin (for 5-HT₂ₐ)

  • Assay buffer (e.g., Tris-HCl)

  • Synthesized test compounds at various concentrations

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Incubation: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a known antagonist for non-specific binding) are incubated in the assay buffer.

  • Equilibration: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[9]

Workflow for In Vitro Compound Screening

G Start Synthesized Compound Library Primary_Screening Primary Screening: Radioligand Binding Assays (D2 and 5-HT2A Receptors) Start->Primary_Screening Data_Analysis_1 Data Analysis: Determine IC50 and Ki values Primary_Screening->Data_Analysis_1 Hit_Identification Hit Identification: Select compounds with high affinity (low nM Ki) Data_Analysis_1->Hit_Identification Secondary_Screening Secondary Screening: Functional Assays (e.g., Calcium flux, cAMP) Hit_Identification->Secondary_Screening Data_Analysis_2 Data Analysis: Determine antagonist potency (EC50) Secondary_Screening->Data_Analysis_2 Lead_Selection Lead Candidate Selection Data_Analysis_2->Lead_Selection End Further Preclinical Development Lead_Selection->End

Caption: A typical workflow for the in vitro screening of novel antipsychotic candidates.

Signaling Pathways

The therapeutic and side effects of this compound analogs are mediated by their modulation of the downstream signaling cascades of the D2 and 5-HT2A receptors, both of which are G protein-coupled receptors (GPCRs).

Dopamine D₂ Receptor Signaling Pathway (Antagonism)

D₂ receptors are typically coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Antagonism of D₂ receptors by compounds like the this compound analogs blocks the inhibitory effect of dopamine, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels.

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates G_protein Gαi/o D2_Receptor->G_protein Activates Antagonist 1-(5-Chlorothiophene-2-carbonyl) piperazine Analog Antagonist->D2_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Antagonism)

5-HT₂ₐ receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of 5-HT₂ₐ receptors blocks these downstream signaling events.

G Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates G_protein Gαq/11 5HT2A_Receptor->G_protein Activates Antagonist 1-(5-Chlorothiophene-2-carbonyl) piperazine Analog Antagonist->5HT2A_Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG PIP2 PIP2 PIP2->PLC Calcium_Release Intracellular Ca²⁺ Release IP3_DAG->Calcium_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation

Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel antipsychotic agents. Their synthetic accessibility allows for extensive structure-activity relationship studies to optimize their affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. The experimental protocols outlined in this guide provide a framework for the synthesis and in vitro evaluation of these compounds. A deeper understanding of their interaction with the D2 and 5-HT2A receptor signaling pathways will be crucial for the rational design of future drug candidates with improved efficacy and safety profiles. Further research, including the generation of comprehensive quantitative data for a series of these specific analogs, is warranted to fully elucidate their therapeutic potential.

References

In Silico Modeling of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the in silico modeling techniques applicable to the study of 1-(5-Chlorothiophene-2-carbonyl)piperazine derivatives. This class of compounds holds significant potential in drug discovery, and computational approaches are pivotal in elucidating their structure-activity relationships (SAR), predicting their pharmacokinetic and toxicological profiles, and guiding the design of novel therapeutic agents. While literature specifically detailing the in silico modeling of this exact scaffold is emerging, this guide draws upon established methodologies from studies on structurally related piperazine and chlorothiophene-containing derivatives to provide a robust framework for researchers.

The core structure, this compound, serves as a versatile scaffold for the development of potent and selective modulators of various biological targets. In silico modeling allows for the rapid and cost-effective screening of virtual libraries of these derivatives, prioritization of compounds for synthesis, and a deeper understanding of their mechanism of action at a molecular level.

This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to accelerate the discovery and development of novel drugs based on the this compound scaffold.

In Silico Modeling Workflow

The in silico modeling of this compound derivatives typically follows a multi-step workflow. This workflow is designed to systematically evaluate the potential of these compounds as drug candidates, from their interaction with a biological target to their predicted behavior in a biological system.

cluster_0 Computational Drug Discovery Workflow A Target Identification and Validation B Virtual Library Design of This compound Derivatives A->B C Molecular Docking (Structure-Based Virtual Screening) B->C D QSAR Modeling (Ligand-Based Design) B->D E Molecular Dynamics Simulations C->E G Hit Identification and Prioritization C->G D->G E->G F ADMET Prediction F->G H Synthesis and In Vitro/In Vivo Testing G->H

Figure 1: A general workflow for the in silico modeling and discovery of novel drug candidates.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments. These protocols are based on common practices in the field of computational drug discovery.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for structure-based virtual screening and for understanding the molecular basis of ligand-receptor interactions.

Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to a specific biological target.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Repair any missing residues or atoms using tools like Modeller or the Protein Preparation Wizard in Maestro (Schrödinger).

    • Define the binding site, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives.

    • Convert the 2D structures to 3D using software like ChemDraw or MarvinSketch.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Generate different tautomers and ionization states at a physiological pH (e.g., using LigPrep in Maestro).

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

    • Define the grid box that encompasses the binding site of the receptor.

    • Perform the docking calculations, allowing for flexible ligand conformations.

    • Analyze the resulting docking poses and scores. The docking score is an estimation of the binding affinity.

  • Post-Docking Analysis:

    • Visualize the ligand-receptor interactions of the top-ranked poses using software like PyMOL or Discovery Studio.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the binding modes of different derivatives to understand SAR.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. They are used for ligand-based drug design, where the structure of the target is unknown, or to complement structure-based approaches.

Objective: To develop a predictive model for the biological activity of this compound derivatives based on their physicochemical properties.

Protocol:

  • Data Set Preparation:

    • Collect a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).

    • Ensure the data is consistent and covers a significant range of activity.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) using software like DRAGON or PaDEL-Descriptor.

  • Feature Selection:

    • Use statistical methods (e.g., genetic algorithms, principal component analysis) to select a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid overfitting the model.

  • Model Building:

    • Use a regression method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build the QSAR model.

  • Model Validation:

    • Assess the statistical significance and predictive power of the model using various metrics:

      • Internal Validation: Cross-validation (leave-one-out or leave-n-out) to calculate the cross-validated correlation coefficient (Q²).

      • External Validation: Use the test set to calculate the predictive correlation coefficient (R²_pred).

    • A robust QSAR model should have high values for R² (goodness-of-fit), Q² (robustness), and R²_pred (predictive ability).[1]

cluster_1 QSAR Modeling Workflow A Data Collection (Structures and Activities) B Descriptor Calculation A->B C Data Splitting (Training and Test Sets) B->C D Feature Selection C->D E Model Building D->E F Model Validation (Internal and External) E->F G Model Application (Prediction for New Compounds) F->G

Figure 2: A typical workflow for developing and validating a QSAR model.
ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[2]

Objective: To predict the ADMET properties of this compound derivatives to identify potential liabilities early in the drug discovery process.

Protocol:

  • Input Structures:

    • Provide the 2D or 3D structures of the derivatives in a suitable format (e.g., SMILES, SDF).

  • Prediction using In Silico Tools:

    • Utilize various online and standalone software for ADMET prediction, such as:

      • SwissADME: Predicts physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

      • pkCSM: Predicts a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.

      • admetSAR: Predicts ADMET-associated properties, including carcinogenicity, mutagenicity, and various toxicities.

      • DEREK Nexus (Lhasa Limited): A knowledge-based expert system for predicting toxicity.

  • Analysis of Results:

    • Analyze the predicted properties for each derivative.

    • Pay close attention to key parameters such as:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

      • Excretion: Renal clearance.

      • Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

    • Use the results to flag compounds with potential ADMET liabilities and to guide the design of derivatives with improved profiles.

Data Presentation

Quantitative data from in silico modeling should be summarized in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Molecular Docking Results
Compound IDDocking Score (kcal/mol)Key Interacting ResiduesH-bonds
Derivative 1-9.5Tyr123, Phe234, Asp345Asp345
Derivative 2-8.7Tyr123, Leu230, Asp345Asp345
Derivative 3-9.1Phe234, Val300-
............
Table 2: QSAR Model Descriptors and Statistics
DescriptorDescriptionCoefficient
ALogPLog of the octanol/water partition coefficient0.54
TPSATopological Polar Surface Area-0.21
nRotBNumber of rotatable bonds-0.15
Model Statistics
0.85
0.72
R²_pred0.79
Table 3: Predicted ADMET Properties
Compound IDHIA (%)BBB PermeabilityCYP2D6 InhibitorhERG InhibitorAMES Mutagenicity
Derivative 195HighYesLow RiskNo
Derivative 292HighNoLow RiskNo
Derivative 388LowNoMedium RiskNo
..................

Conclusion

In silico modeling is an indispensable component of modern drug discovery, offering a powerful suite of tools to guide the design and optimization of novel therapeutic agents. For the this compound scaffold, a systematic computational approach encompassing molecular docking, QSAR, and ADMET prediction can significantly accelerate the identification of promising drug candidates. By leveraging the methodologies outlined in this guide, researchers can make more informed decisions, reduce the attrition rate of compounds in the development pipeline, and ultimately contribute to the discovery of new and effective medicines. It is important to note that in silico predictions should always be validated through experimental testing.

References

Exploring 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Privileged Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a thiophene ring and a piperazine moiety in a single molecular entity presents a compelling starting point for fragment-based drug discovery (FBDD). Both heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs due to their favorable physicochemical and pharmacokinetic properties. This technical guide explores the potential of the 1-(5-Chlorothiophene-2-carbonyl)piperazine core as a versatile fragment for the development of novel therapeutics. We delve into its synthesis, physicochemical properties, and potential biological applications, with a focus on its relevance to G-protein coupled receptor (GPCR) targets. This document provides detailed experimental protocols and visual workflows to aid researchers in leveraging this promising scaffold.

Introduction: The Power of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic selection of molecular fragments is paramount to the success of a campaign. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby offering a rich starting point for the development of new drugs. Both thiophene and piperazine independently fall into this category, making their combination in this compound a fragment of significant interest.

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous approved drugs.[1][2][3] Its presence can influence the metabolic stability and binding interactions of a molecule. The piperazine ring , a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is widely incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and modulate pharmacokinetic properties.[4][5]

The combination of these two privileged structures in this compound results in a fragment with a desirable balance of structural rigidity and conformational flexibility, along with physicochemical properties amenable to drug development.

Synthesis and Physicochemical Properties

The synthesis of this compound is a straightforward process, typically achieved through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. The latter is readily prepared from commercially available 5-chlorothiophene-2-carboxylic acid.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 5-Chlorothiophene-2-carboxylic_acid 5-Chlorothiophene-2-carboxylic acid 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene-2-carbonyl chloride 5-Chlorothiophene-2-carboxylic_acid->5-Chlorothiophene-2-carbonyl_chloride Inert solvent (e.g., Toluene) Heat Thionyl_chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride Thionyl_chloride->5-Chlorothiophene-2-carboxylic_acid This compound This compound 5-Chlorothiophene-2-carbonyl_chloride->this compound Base (e.g., Triethylamine) DCM, rt Piperazine Piperazine Piperazine->5-Chlorothiophene-2-carbonyl_chloride

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

  • To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.[6]

  • Monitor the reaction progress by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve piperazine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in DCM dropwise to the piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties

The physicochemical properties of this compound make it an attractive fragment for drug discovery. A summary of its calculated properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₂OSPubChem
Molecular Weight230.71 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds.[5] This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) for binding to a biological target. Hits from these screens, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent drug candidates. The this compound fragment is well-suited for inclusion in FBDD libraries due to its adherence to the "Rule of Three" and its chemical functionality that allows for straightforward chemical elaboration.

A Potential Scaffold for GPCR Targets

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of currently marketed drugs. A biophysical fragment screening campaign against a thermostabilized β1-adrenergic receptor (β1AR) identified arylpiperazines as promising hits with moderate affinity and high ligand efficiency.[1][4] Although this compound was not explicitly mentioned as a hit in this study, the findings provide a strong rationale for its potential as a valuable scaffold for targeting the β1AR and other related GPCRs. The arylpiperazine moiety was shown to occupy a key binding pocket, and the thiophene group of our title compound can be envisioned to form favorable interactions within the receptor.

FBDD_Workflow Fragment-Based Drug Discovery Workflow for GPCRs Fragment_Library Fragment Library (including this compound) Screening Biophysical Screening (e.g., SPR) Fragment_Library->Screening Target GPCR Target (e.g., β1-Adrenergic Receptor) Target->Screening Hit_Identification Hit Identification (Arylpiperazine Analogs) Screening->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR-guided synthesis) Hit_Identification->Hit_to_Lead Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound

Caption: FBDD workflow targeting GPCRs with the subject fragment.

Binding Data of Analogous Fragments

The following table summarizes the binding data for arylpiperazine fragments identified in the β1-adrenergic receptor screening study, which serve as a proxy for the potential affinity of the this compound scaffold.[4]

FragmentKD (μM) by SPRLigand Efficiency (LE)
Arylpiperazine Hit 7160.38
Arylpiperazine Hit 85.60.40

Key Experimental Methodologies

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free biophysical technique that can detect the binding of small molecules to a target protein immobilized on a sensor chip. It is a powerful tool for fragment screening as it can detect weak binding events and provide kinetic information (association and dissociation rates).[1][4]

General Protocol:

  • Immobilize the purified and stabilized GPCR (e.g., β1AR) onto a sensor chip.

  • Prepare a solution of the fragment library in a suitable running buffer.

  • Inject the fragment solutions over the sensor surface.

  • Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of bound fragment.

  • Regenerate the sensor surface to remove the bound fragment before the next injection.

  • Analyze the binding data to determine the dissociation constant (KD).

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. These assays typically involve the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.[7]

General Protocol:

  • Prepare cell membranes expressing the target receptor (e.g., β1AR).

  • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 value of the test compound, which can be converted to a Ki value.

Potential Signaling Pathways

As a potential modulator of GPCRs like the β1-adrenergic receptor, the this compound fragment could influence downstream signaling cascades. The β1AR primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

GPCR_Signaling General GPCR (Gs-coupled) Signaling Pathway Ligand Ligand (e.g., Arylpiperazine Fragment) GPCR GPCR (e.g., β1-Adrenergic Receptor) Ligand->GPCR Binding G_Protein Gs Protein (αβγ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: Gs-coupled GPCR signaling pathway.

Conclusion

The this compound fragment represents a compelling starting point for drug discovery endeavors. Its facile synthesis, favorable physicochemical properties, and the established importance of its constituent thiophene and piperazine rings in medicinal chemistry underscore its potential. The demonstrated activity of analogous arylpiperazine fragments against the β1-adrenergic receptor provides a strong rationale for exploring this scaffold in the context of GPCR modulation. This technical guide offers the foundational knowledge, experimental protocols, and conceptual frameworks to empower researchers to effectively utilize this promising fragment in their drug discovery programs. Further investigation into the biological activity of this specific fragment is warranted and could unlock new avenues for the development of novel therapeutics.

References

An In-Depth Technical Guide to the Safe Handling of 1-(5-Chlorothiophene-2-carbonyl)piperazine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and synthesis of precursors for 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key intermediate in pharmaceutical development. The information is intended to ensure the safe and effective use of these materials in a laboratory and development setting.

Introduction

The synthesis of this compound involves the reaction of two primary precursors: 5-Chlorothiophene-2-carbonyl chloride and piperazine. Both of these precursors present unique safety challenges that require strict adherence to established protocols to minimize risk to personnel and the environment. This document outlines the known hazards, provides quantitative toxicological data, and details recommended handling procedures and experimental protocols.

Precursor Safety and Toxicology

A thorough understanding of the toxicological profiles of each precursor is fundamental to safe handling. The following sections summarize the available data.

5-Chlorothiophene-2-carbonyl chloride

Table 1: GHS Hazard Classification for 5-Chlorothiophene-2-carbonyl chloride

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[3]
Specific target organ toxicity (single exposure)3May cause respiratory irritation[2]
Corrosive to metals1H290: May be corrosive to metals

Source: Aggregated GHS information from multiple suppliers.[3]

The primary hazards associated with 5-Chlorothiophene-2-carbonyl chloride are its corrosivity and reactivity with water.[1][4] Contact with moisture will lead to the release of hydrogen chloride gas, which is also corrosive and toxic.[1][4]

Piperazine

Piperazine is a cyclic diamine that is corrosive and can cause skin and eye irritation.[5] It is also a sensitizer, meaning that repeated exposure can lead to allergic reactions.[5]

Table 2: Toxicological Data for Piperazine

Toxicity MetricValueSpeciesRoute
LD501900 mg/kgRatOral
LD502600 mg/kgRatOral
LD504000 mg/kgRabbitDermal
LC50>1.61 mg/LRatInhalation (8h)

Source: Various safety data sheets and toxicological assessments.

Table 3: Occupational Exposure Limits for Piperazine

OrganizationLimit TypeValue
ACGIHTWA0.03 ppm (as TWA)
NIOSHRELNot established
OSHAPELNot established

Source: American Conference of Governmental Industrial Hygienists (ACGIH).

Experimental Protocols

The following protocols are based on procedures described in patent literature and general chemical knowledge for handling similar reagents.

Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-Chlorothiophene-2-carboxylic acid

This procedure describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.[6][7][8]

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF) (catalyst)

  • Dichloromethane (solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Set up a dry, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser with a gas outlet to a scrubber (to neutralize HCl and SO2 byproducts), and a dropping funnel, all under an inert atmosphere (nitrogen or argon).

  • To the flask, add 5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol) and dichloromethane (100 g).[6]

  • Add a catalytic amount of N,N-dimethylformamide (1 drop).[6]

  • Slowly add thionyl chloride (15 g, 0.126 mol) to the stirred suspension.[6] An exothermic reaction may occur. Maintain the temperature at 40°C.[6]

  • After the addition is complete, continue stirring at 40°C for 4 hours.[6]

  • Monitor the reaction for the cessation of gas evolution (HCl and SO2).

  • Once the reaction is complete, recover the dichloromethane and excess thionyl chloride by distillation.[6]

  • The crude 5-chlorothiophene-2-carbonyl chloride can be purified by reduced pressure distillation (80-90 °C / 5 mmHg) to yield a colorless liquid.[6]

Synthesis of this compound

This procedure describes the acylation of piperazine with 5-Chlorothiophene-2-carbonyl chloride.

Materials:

  • 5-Chlorothiophene-2-carbonyl chloride

  • Piperazine

  • Anhydrous dichloromethane or other suitable aprotic solvent

  • Triethylamine or other suitable base (to scavenge HCl)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a dry, four-necked round-bottom flask under an inert atmosphere, dissolve piperazine in anhydrous dichloromethane. A molar excess of piperazine can be used to act as both the reactant and the acid scavenger. Alternatively, use one equivalent of piperazine and at least one equivalent of a non-nucleophilic base like triethylamine.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of 5-Chlorothiophene-2-carbonyl chloride in anhydrous dichloromethane to the cooled piperazine solution with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture will contain the product and piperazine hydrochloride (or triethylamine hydrochloride).

  • Filter the mixture to remove the hydrochloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Workflow and Process Diagrams

The following diagrams illustrate the synthesis workflow and the general reaction mechanism.

Synthesis_Workflow cluster_precursor1 Synthesis of 5-Chlorothiophene-2-carbonyl chloride cluster_final_product Synthesis of this compound 5-Chlorothiophene-2-carboxylic acid 5-Chlorothiophene-2-carboxylic acid Acyl_chloride_synthesis Acyl Chlorination 5-Chlorothiophene-2-carboxylic acid->Acyl_chloride_synthesis Thionyl_chloride Thionyl chloride Thionyl_chloride->Acyl_chloride_synthesis 5-Chlorothiophene-2-carbonyl chloride 5-Chlorothiophene-2-carbonyl chloride Acyl_chloride_synthesis->5-Chlorothiophene-2-carbonyl chloride Acylation_reaction Acylation of Piperazine 5-Chlorothiophene-2-carbonyl chloride->Acylation_reaction Piperazine Piperazine Piperazine->Acylation_reaction Final_Product This compound Acylation_reaction->Final_Product

Caption: Overall synthesis workflow for this compound.

Reaction_Mechanism Piperazine_N Piperazine (Nucleophile) Acyl_Chloride_C 5-Chlorothiophene-2-carbonyl chloride (Electrophile) Piperazine_N->Acyl_Chloride_C Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride_C->Tetrahedral_Intermediate Forms Product This compound Tetrahedral_Intermediate->Product Chloride leaves HCl HCl Tetrahedral_Intermediate->HCl Proton transfer

Caption: Generalized nucleophilic acyl substitution mechanism.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of the precursors, the following handling procedures and PPE are mandatory.

Engineering Controls:

  • All manipulations of 5-Chlorothiophene-2-carbonyl chloride and piperazine should be conducted in a certified chemical fume hood to avoid inhalation of dust, vapors, and fumes.[2][9]

  • An emergency eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are required when handling both precursors.[5]

  • Skin Protection:

    • Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer compatibility charts for specific recommendations.

    • Full-body protection may be necessary for larger scale operations.

  • Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]

Handling Procedures:

  • 5-Chlorothiophene-2-carbonyl chloride:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[1]

    • Avoid contact with water, alcohols, and strong bases.[1][4]

    • Keep containers tightly sealed when not in use.[1]

  • Piperazine:

    • Avoid generating dust.[5]

    • Store away from incompatible materials such as strong acids, oxidizing agents, and acid chlorides.[5]

    • Ensure good ventilation.

Waste Disposal

  • All waste materials, including empty containers, should be treated as hazardous waste.

  • Quench reactive acyl chloride residues carefully with a suitable alcohol (e.g., isopropanol) in a fume hood before disposal.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for your specific experimental conditions.

References

Methodological & Application

Detailed synthesis protocol for 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Detailed Protocol for the Synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a key intermediate in the development of pharmaceutical agents. The protocol details the preparation of the acyl chloride intermediate, 5-chlorothiophene-2-carbonyl chloride, from 5-chlorothiophene-2-carboxylic acid, followed by its reaction with piperazine to yield the final product. This guide includes detailed experimental procedures, tables of quantitative data, safety precautions, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its synthesis is primarily achieved through a robust two-step process. The first step involves the conversion of 5-chlorothiophene-2-carboxylic acid into its highly reactive acyl chloride derivative, 5-chlorothiophene-2-carbonyl chloride. This intermediate is then used to acylate piperazine in the second step, forming the desired amide bond. This application note presents a reliable and high-yield synthesis pathway.

Part 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This initial step focuses on the preparation of the key intermediate, 5-chlorothiophene-2-carbonyl chloride, via the chlorination of the corresponding carboxylic acid using thionyl chloride. This method is favored for its high efficiency and the high purity of the resulting product[1][2].

Experimental Protocol
  • Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas outlet connected to an alkali trap (e.g., a scrubber with NaOH solution), add dichloromethane (100 mL).

  • Reagent Addition: Add 5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops)[3].

  • Chlorination: While stirring the suspension, add thionyl chloride (15.0 g, 0.126 mol) dropwise from the dropping funnel. To manage the initial exothermic reaction, the flask can be cooled in an ice bath, maintaining the temperature below 10°C[1][2].

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 40°C. Maintain stirring at this temperature for 4-5 hours[3]. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by distillation under reduced pressure[3].

  • Purification: The crude product, a colorless to light yellow liquid, can be purified by vacuum distillation (80-90°C at 5 mmHg) to yield high-purity 5-chlorothiophene-2-carbonyl chloride[3]. The product is often of sufficient purity to be used directly in the next step without further purification[4].

Quantitative Data for Part 1
Reagent/ProductFormulaMW ( g/mol )Amount (g)Moles (mol)PurityYield
5-Chlorothiophene-2-carboxylic acidC₅H₃ClO₂S162.5916.50.1>98%-
Thionyl ChlorideSOCl₂118.9715.00.126--
5-Chlorothiophene-2-carbonyl chlorideC₅H₂Cl₂OS181.04~18.0~0.1>99.9% (GC)[3]~100%[3]

Part 2: Synthesis of this compound

In this step, the previously synthesized 5-chlorothiophene-2-carbonyl chloride is reacted with piperazine. Piperazine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the target amide[1]. A large excess of piperazine is used to favor mono-acylation and to act as a base to neutralize the HCl byproduct.

Experimental Protocol
  • Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (43.0 g, 0.5 mol) in dichloromethane (200 mL).

  • Cooling: Cool the piperazine solution to 0°C using an ice-salt bath.

  • Acylation: Dissolve 5-chlorothiophene-2-carbonyl chloride (18.1 g, 0.1 mol) in dichloromethane (50 mL). Add this solution dropwise to the cooled, stirred piperazine solution over 30-45 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Extraction & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Quantitative Data for Part 2
Reagent/ProductFormulaMW ( g/mol )Amount (g)Moles (mol)PurityYield
5-Chlorothiophene-2-carbonyl chlorideC₅H₂Cl₂OS181.0418.10.1>99%-
PiperazineC₄H₁₀N₂86.1443.00.5>99%-
This compoundC₉H₁₁ClN₂OS230.72-->98%High

Visual Workflow and Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_step1 Part 1: Intermediate Synthesis cluster_step2 Part 2: Final Product Synthesis Start 5-Chlorothiophene-2-carboxylic Acid Reagents1 SOCl₂, cat. DMF DCM, 0°C to 40°C Start->Reagents1 Chlorination Intermediate 5-Chlorothiophene-2-carbonyl chloride Reagents1->Intermediate Reagents2 Piperazine (excess) DCM, 0°C to RT Intermediate->Reagents2 Acylation Purification Aqueous Work-up & Recrystallization Reagents2->Purification Product This compound Purification->Product

Caption: Overall workflow for the two-step synthesis of the target compound.

Logical Relationship of Key Steps

Logical_Relationship A Activate Carboxylic Acid (Form Acyl Chloride) B Nucleophilic Acyl Substitution (Amide Bond Formation) A->B Intermediate Used Directly C Purify Final Product B->C Isolate Crude Product

Caption: Logical progression from activation to final product purification.

Safety and Handling

  • Thionyl chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2].

  • 5-Chlorothiophene-2-carbonyl chloride: This acyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage[5][6]. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Piperazine: Corrosive and may cause an allergic skin reaction. Avoid inhalation of dust and direct contact with skin and eyes.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

References

Application Notes and Protocols for the Synthesis of Rivaroxaban Utilizing a Key Thiophene Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an orally administered direct factor Xa inhibitor, is a crucial anticoagulant for the prevention and treatment of thromboembolic disorders. Its synthesis involves the coupling of a complex amine intermediate with a chlorothiophene moiety. While the compound 1-(5-Chlorothiophene-2-carbonyl)piperazine was specified as a key intermediate, a comprehensive review of synthetic routes indicates that the more direct and widely documented intermediate is 5-chlorothiophene-2-carbonyl chloride . This document provides detailed application notes and protocols for the synthesis of Rivaroxaban using this established intermediate. The methodologies described are compiled from various cited synthetic procedures.

Overview of the Synthetic Pathway

The synthesis of Rivaroxaban typically involves the acylation of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one or its salt with 5-chlorothiophene-2-carbonyl chloride. The latter is prepared from 5-chlorothiophene-2-carboxylic acid.

Rivaroxaban_Synthesis_Pathway cluster_0 Preparation of Acylating Agent cluster_1 Final Coupling Step 5-Chlorothiophene-2-carboxylic_acid 5-Chlorothiophene- 2-carboxylic Acid 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene- 2-carbonyl Chloride 5-Chlorothiophene-2-carboxylic_acid->5-Chlorothiophene-2-carbonyl_chloride Chlorination Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->5-Chlorothiophene-2-carbonyl_chloride Rivaroxaban Rivaroxaban 5-Chlorothiophene-2-carbonyl_chloride->Rivaroxaban Acylation Amine_Intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Amine_Intermediate->Rivaroxaban Base Base (e.g., Triethylamine, Pyridine) Base->Rivaroxaban

Fig. 1: General synthetic pathway to Rivaroxaban.

Experimental Protocols

Protocol 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride

This protocol describes the conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding acyl chloride, a crucial reactive intermediate for the subsequent coupling reaction.

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF, catalytic amount)

Procedure:

  • To a stirred suspension of 5-chlorothiophene-2-carboxylic acid in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[1]

  • After completion, distill off the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 5-chlorothiophene-2-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of Rivaroxaban

This protocol outlines the coupling of the amine intermediate with the prepared 5-chlorothiophene-2-carbonyl chloride.

Materials:

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (or its hydrochloride salt)

  • 5-Chlorothiophene-2-carbonyl chloride

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or Pyridine as a base

Procedure:

  • Dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.[1]

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.[1]

  • Monitor the reaction to completion.

  • Upon completion, the reaction mixture may be quenched with water.

  • The product can be isolated by filtration if it precipitates, or by extraction followed by crystallization.

  • Wash the isolated solid with water and a suitable organic solvent (e.g., DCM or ethanol) and dry under vacuum.

Workflow for Rivaroxaban Synthesis and Purification

Rivaroxaban_Workflow Start Start Reaction_Setup Dissolve Amine Intermediate and Base in Solvent Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Addition Add 5-Chlorothiophene-2- carbonyl chloride solution Cooling->Addition Reaction Stir at 0 °C then Room Temperature Addition->Reaction Quenching Quench with Water Reaction->Quenching Isolation Filter Precipitate or Perform Extraction Quenching->Isolation Washing Wash with Water and Organic Solvent Isolation->Washing Drying Dry under Vacuum Washing->Drying Purification Recrystallization (e.g., from Acetic Acid) Drying->Purification Analysis Characterization (HPLC, NMR) Purification->Analysis End Pure Rivaroxaban Analysis->End

Fig. 2: Experimental workflow for the synthesis and purification of Rivaroxaban.

Data Presentation

The following table summarizes representative quantitative data from various reported syntheses of Rivaroxaban using the described intermediate.

ParameterValueReference
Yield 92%[1]
85.6% - 90%[2]
96%[3]
Purity (by HPLC) 99.8% - 99.9%[2]
99.95%[3]
Chiral Purity (by HPLC) 99.85% - 99.9%[2]
>99.97% ((R)-isomer < 0.03%)[3]
Melting Point 229.5-231 °C[3]

Signaling Pathways and Logical Relationships

The synthesis of Rivaroxaban is a multi-step process where the successful formation of the final product is dependent on the completion and purity of the preceding steps.

Logical_Relationship Start_Materials Starting Materials: - 5-Chlorothiophene-2-carboxylic Acid - Amine Precursor Intermediate_Prep Preparation of 5-Chlorothiophene-2-carbonyl chloride Start_Materials->Intermediate_Prep Coupling_Reaction Amide Bond Formation Start_Materials->Coupling_Reaction Intermediate_Prep->Coupling_Reaction Key Intermediate Crude_Product Crude Rivaroxaban Coupling_Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure Rivaroxaban Purification->Final_Product

Fig. 3: Logical flow of Rivaroxaban synthesis.

Conclusion

The synthesis of Rivaroxaban via the acylation of its amine precursor with 5-chlorothiophene-2-carbonyl chloride is a well-established and high-yielding method. The protocols and data presented provide a comprehensive guide for researchers in the field of drug development. Adherence to the described methodologies, with appropriate analytical monitoring, can lead to the efficient production of high-purity Rivaroxaban.

References

Application Notes and Protocols for the Characterization of 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted piperazine derivative. Piperazine and its derivatives are important structural motifs in many pharmaceutically active compounds, known to enhance aqueous solubility and improve oral bioavailability. The purity and complete characterization of this intermediate are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the key analytical techniques for its comprehensive characterization.

Synthesis Overview

The synthesis of this compound is typically achieved through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.[1] In this reaction, a nitrogen atom of the piperazine ring acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form a stable amide bond.[1]

To neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, a non-nucleophilic base such as triethylamine or pyridine is often used.[1]

Below is a general workflow for the synthesis and subsequent analytical characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Acylation Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification e.g., Recrystallization Pure_Product Pure_Product Purification->Pure_Product Spectroscopy Spectroscopy Pure_Product->Spectroscopy Structure Elucidation Chromatography Chromatography Pure_Product->Chromatography Purity Assessment Mass_Spectrometry Mass_Spectrometry

Caption: General workflow for the synthesis and characterization of this compound.

Analytical Methods and Protocols

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are recommended.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The expected spectrum should show signals corresponding to the protons on the thiophene ring and the piperazine ring. The protons on the thiophene ring are expected to appear as doublets.[2]

Expected ¹H NMR Data (Hypothetical):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HThiophene-H
~6.9d1HThiophene-H
~3.8t4HPiperazine-H (adjacent to C=O)
~3.0t4HPiperazine-H (adjacent to N-H)
~2.0s1HPiperazine-NH

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the amide bond is a key feature to be confirmed.

FTIR Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: The disappearance of the N-H stretching vibrations of the secondary amine in piperazine and the appearance of a strong amide C=O stretching band are indicative of a successful reaction.[3]

Expected FTIR Data:

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (piperazine)
~1630C=O stretch (amide)
~1450C-N stretch
~850C-Cl stretch

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Mass Spectrometry Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) can be used.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The spectrum should show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Expected Mass Spectrometry Data:

ParameterValue
Molecular FormulaC₉H₁₁ClN₂OS
Molecular Weight230.72 g/mol
Expected [M+H]⁺231.03
Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound.

HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[4]

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

G Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Elution & Detection Data_Analysis Data Analysis (Purity Calculation) Data_Acquisition->Data_Analysis

Caption: HPLC experimental workflow for purity analysis.

Summary of Analytical Data

The following table summarizes the key analytical data for the characterization of this compound.

Analytical MethodParameterExpected Result
¹H NMR Chemical Shifts (δ)Signals for thiophene and piperazine protons
FTIR Wavenumbers (cm⁻¹)~1630 (C=O amide), ~3300 (N-H)
Mass Spec. [M+H]⁺231.03
HPLC Purity≥98%

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the correct structural identification and a high degree of purity, which are critical for its use in pharmaceutical development. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

References

Application Notes & Protocols for Purity Analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the purity analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds. The following reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Experimental Protocol

1.1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

  • Sample of this compound for analysis

1.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

1.1.3. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

1.1.4. Data Analysis

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC) Method

GC is a suitable technique for the analysis of volatile impurities that may be present in the sample, such as residual solvents or volatile starting materials.

Experimental Protocol

2.1.1. Instrumentation and Materials

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • Methanol (GC grade)

  • This compound sample

2.1.2. Chromatographic Conditions

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 60 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 10 min)
Injector Temp. 250 °C
Detector Temp. 300 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Run Time 34 minutes

2.1.3. Sample Preparation

  • Sample Solution (10 mg/mL): Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Vortex the solution to ensure it is fully dissolved.

2.1.4. Data Analysis

  • Analyze the chromatogram for any peaks other than the solvent peak and the main analyte peak.

  • The area of any impurity peak can be used to estimate its concentration relative to the main component.

Data Presentation

The quantitative data obtained from the HPLC and GC analyses can be summarized as follows:

Table 1: HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea %Identification
14.5150000.3Impurity A
29.8495000099.0Main Compound
312.1200000.4Impurity B
415.3150000.3Impurity C
Total 5000000100.0

Table 2: GC Impurity Profile Data

Peak No.Retention Time (min)Peak AreaArea %Identification
13.250000.1Residual Solvent
218.5499500099.9Main Compound
Total 5000000100.0

Visualization of Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_reporting Reporting Sample This compound Sample Prep_HPLC Prepare HPLC Sample (0.5 mg/mL in ACN/Water) Sample->Prep_HPLC Prep_GC Prepare GC Sample (10 mg/mL in Methanol) Sample->Prep_GC HPLC_Analysis Inject into HPLC (C18 Column, UV Detection) Prep_HPLC->HPLC_Analysis GC_Analysis Inject into GC (DB-5 Column, FID) Prep_GC->GC_Analysis HPLC_Data Acquire HPLC Chromatogram HPLC_Analysis->HPLC_Data HPLC_Purity Calculate Purity (Area Percent) HPLC_Data->HPLC_Purity Report Final Purity Report HPLC_Purity->Report GC_Data Acquire GC Chromatogram GC_Analysis->GC_Data GC_Impurity Identify Volatile Impurities GC_Data->GC_Impurity GC_Impurity->Report

Caption: Workflow for HPLC and GC Purity Analysis.

Application of 1-(5-Chlorothiophene-2-carbonyl)piperazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(5-Chlorothiophene-2-carbonyl)piperazine is a versatile scaffold in medicinal chemistry, integrating two key pharmacophores: the 5-chlorothiophene-2-carbonyl moiety and the piperazine ring. This combination offers a unique structural framework for the development of novel therapeutic agents across various disease areas. The thiophene ring, an important heterocyclic motif, is present in numerous FDA-approved drugs and is recognized for its ability to engage in diverse biological interactions.[1][2][3] Similarly, the piperazine scaffold is a common feature in centrally acting agents and other drug classes, often conferring favorable pharmacokinetic properties.[4][5][6][7] This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and hypothetical biological evaluation based on the activities of structurally related compounds.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the known activities of its constituent parts and related analogs suggest several promising avenues for drug discovery:

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity on various neurotransmitter receptors.[4][5] Analogs of this compound could be investigated as antagonists or modulators of serotonin (e.g., 5-HT1B) or other receptors implicated in psychiatric and neurological conditions.[8]

  • Enzyme Inhibition: The combination of a thiophene ring and a piperazine moiety has been explored for the development of enzyme inhibitors. For instance, benzothiophene piperazine derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH), a target for inflammatory pain.[9] This suggests that this compound could serve as a starting point for the design of novel enzyme inhibitors for various therapeutic targets.

  • Antimicrobial and Anthelmintic Agents: Both thiophene and piperazine derivatives have been independently investigated for their antimicrobial and anthelmintic properties. The synergistic combination of these two pharmacophores may lead to the development of new and effective treatments for infectious diseases.[10]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound via the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride cluster_1 Step 2: Acylation of Piperazine cluster_2 Work-up and Purification A 5-Chlorothiophene-2-carboxylic acid C Reaction in inert solvent (e.g., Dichloromethane) with DMF (cat.) A->C B Thionyl chloride (SOCl2) B->C D 5-Chlorothiophene-2-carbonyl chloride C->D F Reaction in a suitable solvent with a base (e.g., Triethylamine) D->F E Piperazine E->F G This compound F->G H Aqueous work-up G->H I Extraction with organic solvent H->I J Column chromatography I->J K Characterization (NMR, MS) J->K

Caption: Synthetic workflow for this compound.

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Piperazine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

  • To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 eq) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-chlorothiophene-2-carbonyl chloride is used in the next step without further purification. A patent describes a similar procedure where the reaction is refluxed for 16 hours.

Step 2: Synthesis of this compound

  • Dissolve piperazine (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add a solution of the crude 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Hypothetical Biological Assay Protocol: Serotonin 5-HT1B Receptor Binding Assay

This protocol is a hypothetical example based on assays used for similar thiophene-piperazine derivatives and is intended to guide the initial screening of this compound for CNS activity.[8]

Workflow for a Radioligand Binding Assay:

G A Prepare cell membranes expressing 5-HT1B receptor B Incubate membranes with radioligand (e.g., [3H]-GR125743) A->B C Add varying concentrations of this compound B->C D Incubate to reach equilibrium C->D E Filter to separate bound and free radioligand D->E F Measure radioactivity of the filter E->F G Data analysis to determine Ki value F->G

Caption: Workflow for a 5-HT1B receptor binding assay.

Materials:

  • Cell membranes expressing the human serotonin 5-HT1B receptor.

  • Radioligand, e.g., [³H]-GR125743.

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.2 mM EDTA).

  • Non-specific binding control (e.g., 10 µM serotonin).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound) or the non-specific binding control in the assay buffer.

  • Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of compounds that share structural similarities with this compound, providing a rationale for its potential applications.

Compound/Derivative ClassTargetActivity (IC₅₀/Ki/pKB)Therapeutic Area
Benzothiophene piperazine ureas[9]Fatty Acid Amide Hydrolase (FAAH)Varies (nanomolar to micromolar range)Inflammatory Pain
3-Amidophenyl-piperazines[8]Vascular 5-HT1B ReceptorpKB > 7.0Cardiovascular
Thiophene-piperazine-carbamate hybrids[2]Acetylcholinesterase (AChE)IC₅₀ = 0.12 ± 0.001 µM (for compound 8e)Alzheimer's Disease
Thiophene-linked biaryl amides[1]Glucagon Receptor (GCGR)IC₅₀ = 4.4 µM (for compound 6)Diabetes

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the established pharmacological profiles of thiophene and piperazine derivatives, this compound warrants further investigation, particularly in the areas of CNS disorders, enzyme inhibition, and infectious diseases. The provided synthetic and bioassay protocols offer a starting point for researchers to explore the medicinal chemistry of this and related molecules. Further derivatization of the piperazine nitrogen could lead to the discovery of compounds with enhanced potency, selectivity, and favorable drug-like properties.

References

Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride to synthesize (5-chlorothiophene-2-yl)(piperazin-1-yl)methanone. This compound can serve as a key intermediate in the development of various pharmaceutical agents. The following sections outline the reaction parameters, a step-by-step experimental procedure, and a visual representation of the workflow.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the synthesis of (5-chlorothiophene-2-yl)(piperazin-1-yl)methanone.

ParameterValueNotes
Reactants
Piperazine1.0 equivalent
5-Chlorothiophene-2-carbonyl chloride1.0 - 1.1 equivalentsA slight excess of the acyl chloride may be used.
Triethylamine (or other non-nucleophilic base)2.0 - 2.2 equivalentsTo scavenge the HCl byproduct.
Solvent
Dichloromethane (DCM)AnhydrousOther aprotic solvents like THF or acetonitrile can be used.
Reaction Conditions
Temperature0 °C to room temperatureThe initial addition is performed at a low temperature.[1]
Reaction Time1 - 3 hoursMonitored by TLC or LC-MS.
AtmosphereInert (Nitrogen or Argon)To prevent hydrolysis of the acyl chloride.[2]
Work-up & Purification
Quenching solutionSaturated aqueous sodium bicarbonateTo neutralize excess acid.
Extraction solventDichloromethane
Purification methodColumn chromatography (Silica gel)Gradient elution (e.g., DCM/Methanol).
Expected Product
Product Name(5-chlorothiophene-2-yl)(piperazin-1-yl)methanone
Molecular FormulaC₉H₁₁ClN₂OS
Molecular Weight230.72 g/mol
Theoretical Yield> 85%Dependent on reaction scale and purification.

Experimental Protocol

This protocol details the methodology for the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.

Materials:

  • Piperazine

  • 5-Chlorothiophene-2-carbonyl chloride[2][3]

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve piperazine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 5-chlorothiophene-2-carbonyl chloride (1.05 eq.) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled piperazine solution via a dropping funnel over 30 minutes. 5-chlorothiophene-2-carbonyl chloride is a reactive acyl chloride that readily participates in acylation reactions with nucleophiles like amines.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and HCl salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (5-chlorothiophene-2-yl)(piperazin-1-yl)methanone.

  • Characterization: Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Acylation_Reaction Acylation of Piperazine cluster_reactants Reactants cluster_product Product Piperazine Piperazine Plus + Piperazine->Plus AcylChloride 5-Chlorothiophene-2-carbonyl chloride Arrow Et3N, DCM 0 °C to RT AcylChloride->Arrow Product (5-chlorothiophene-2-yl) (piperazin-1-yl)methanone Plus->AcylChloride Arrow->Product

Caption: Chemical scheme for the acylation of piperazine.

experimental_workflow Experimental Workflow A 1. Dissolve Piperazine & Et3N in DCM B 2. Cool to 0 °C A->B C 3. Add 5-Chlorothiophene-2-carbonyl chloride solution dropwise B->C D 4. Stir at Room Temperature (1-3h) C->D E 5. Quench with NaHCO3 (aq) D->E F 6. Extraction with DCM E->F G 7. Wash with Brine & Dry F->G H 8. Concentrate under Vacuum G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow diagram.

References

Synthesizing Novel Kinase Inhibitors: Application Notes and Protocols Utilizing 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors using 1-(5-chlorothiophene-2-carbonyl)piperazine as a key building block. The protocols outlined herein are designed to be adaptable for the generation of a library of diversified compounds for screening against various kinase targets.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and its ability to engage in key hydrogen bond interactions within the ATP-binding pocket of kinases. When combined with a chlorothiophene moiety, as in this compound, this scaffold offers a versatile starting point for the synthesis of novel kinase inhibitors with potential for high potency and selectivity.

This document will detail a general synthetic approach to derivatize this compound and outlines the subsequent biological evaluation of the synthesized compounds.

Synthetic Approach: A General Overview

The synthesis of novel kinase inhibitors from this compound typically involves the derivatization of the secondary amine on the piperazine ring. A common and effective method is amide bond formation, where the piperazine nitrogen acts as a nucleophile, reacting with a variety of carboxylic acids or their activated derivatives. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory activity against specific kinase targets.

A general three-step protocol can be envisioned:

  • Activation of a Carboxylic Acid: The chosen carboxylic acid (R-COOH) is converted to a more reactive species, such as an acid chloride or an activated ester.

  • Amide Coupling: The activated carboxylic acid is then reacted with this compound to form the desired amide product.

  • Purification and Characterization: The final compound is purified using standard techniques like column chromatography and characterized by methods such as NMR and mass spectrometry.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the amide coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DCM or DMF, add EDC (1.5 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Kinase Inhibitory Activity Assay

This protocol provides a general method for evaluating the in vitro inhibitory activity of the synthesized compounds against a specific kinase. This example uses a generic serine/threonine kinase, but the protocol can be adapted for other kinases.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in the kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the inhibitor dilutions. For the positive control (no inhibition), add 2.5 µL of assay buffer. For the negative control (no kinase activity), add 2.5 µL of assay buffer.

  • Add 2.5 µL of a solution containing the kinase and the substrate peptide in assay buffer to all wells except the negative control.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a series of synthesized compounds are typically summarized in a table for easy comparison. The following is a representative example based on a structurally similar series of piperazine-tethered thiophene-3-carboxamide selenides, which demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.

Compound IDR-GroupTarget KinaseIC50 (nM)[1]
18i 4-FluorophenylEGFR42.3

Note: The data presented is for a structurally related compound series and serves as an illustrative example of the potential efficacy of inhibitors derived from a similar thiophene-piperazine scaffold.

Signaling Pathways and Experimental Workflows

To visualize the context of kinase inhibition and the experimental processes, the following diagrams are provided.

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 1-(5-Chlorothiophene- 2-carbonyl)piperazine Coupling Amide Coupling (DIPEA) Start->Coupling Carboxylic_Acid R-COOH Activation Carboxylic Acid Activation (EDC, HOBt) Carboxylic_Acid->Activation Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Novel Kinase Inhibitor Characterization->Final_Product Kinase_Assay In Vitro Kinase Assay Final_Product->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 SAR SAR Analysis IC50->SAR

Caption: Synthetic workflow for novel kinase inhibitors.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibition of pro-apoptotic proteins Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Src_Kinase_Signaling_Pathway Integrins_RTKs Integrins / RTKs Src Src Kinase Integrins_RTKs->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras Src->Ras Activation STAT3 STAT3 Src->STAT3 Activation Cell_Migration Cell Migration FAK->Cell_Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation STAT3->Cell_Proliferation BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK AKT AKT Pathway PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition Cell_Proliferation Uncontrolled Cell Proliferation Raf_MEK_ERK->Cell_Proliferation AKT->Apoptosis_Inhibition

References

Application Notes and Protocols for the Purification of Crude 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key intermediate in the synthesis of pharmacologically active compounds. The following sections outline various purification techniques, including liquid-liquid extraction, recrystallization, and column chromatography, to achieve high-purity material suitable for further downstream applications in drug development.

Introduction

This compound is synthesized by the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. The crude product from this reaction typically contains unreacted starting materials, by-products, and residual solvents. Effective purification is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines established and effective methods for the purification of this intermediate.

Purification Strategies Overview

The purification of crude this compound can be approached through a multi-step process to effectively remove different types of impurities. A typical workflow involves an initial work-up with liquid-liquid extraction, followed by either recrystallization or column chromatography for final polishing.

PurificationWorkflow cluster_purification Primary Purification CrudeProduct Crude Reaction Mixture Extraction Liquid-Liquid Extraction CrudeProduct->Extraction AqueousWash Aqueous Washes (e.g., NaHCO3, Brine) Extraction->AqueousWash Remove water-soluble impurities & excess reagents OrganicLayer Organic Layer (e.g., in Dichloromethane) AqueousWash->OrganicLayer Drying Drying (e.g., Na2SO4) OrganicLayer->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Recrystallization Recrystallization SolventRemoval->Recrystallization Chromatography Column Chromatography SolventRemoval->Chromatography PurifiedProduct Purified Product Recrystallization->PurifiedProduct Chromatography->PurifiedProduct

Caption: General purification workflow for this compound.

Experimental Protocols

General Synthesis of Crude this compound

The crude product is typically obtained from the reaction of 5-chlorothiophene-2-carbonyl chloride with piperazine. A general synthetic approach involves dissolving piperazine in a suitable solvent, such as dichloromethane, and then adding 5-chlorothiophene-2-carbonyl chloride at a controlled temperature.

Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization

This protocol is suitable for the large-scale purification of the crude product to remove inorganic salts, unreacted piperazine, and other polar impurities.

Procedure:

  • Quenching: The crude reaction mixture is first quenched by the slow addition of water or a dilute aqueous solution of a weak base like sodium bicarbonate to neutralize any remaining acid chloride and acidic by-products.

  • Extraction: The quenched mixture is then transferred to a separatory funnel. Dichloromethane or another suitable organic solvent is added to extract the product. The layers are thoroughly mixed and then allowed to separate. The aqueous layer is removed, and the organic layer is retained. This extraction step can be repeated to maximize the recovery of the product.

  • Washing: The organic layer is washed sequentially with:

    • A saturated aqueous solution of sodium bicarbonate to remove any residual acidic impurities.

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated aqueous sodium chloride solution) to facilitate the separation of the organic and aqueous layers and to pre-dry the organic layer.

  • Drying and Concentration: The washed organic layer is dried over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude solid product.

  • Recrystallization: The crude solid is then recrystallized to achieve higher purity. While specific solvent systems for this exact compound are not widely published, a common approach for similar compounds involves dissolving the crude product in a minimal amount of a hot solvent in which the product has high solubility and impurities have low solubility. The solution is then allowed to cool slowly to induce crystallization.

    • A potential solvent system to explore, based on the purification of the precursor 5-chlorothiophene-2-carboxylic acid, is a mixture of ethanol and water[1]. The optimal ratio would need to be determined experimentally. Another option for similar amide products is recrystallization from acetic acid.

Data Presentation:

StepParameterValue/RangePurpose
ExtractionSolventDichloromethane, ChloroformTo isolate the product from the aqueous phase.
WashingAqueous SolutionsSat. NaHCO₃, Water, BrineTo remove acidic and water-soluble impurities.
DryingDrying AgentAnhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
RecrystallizationPotential SolventsEthanol/Water, Acetic AcidTo achieve high purity by selective crystallization.
Protocol 2: Purification by Column Chromatography

For smaller scale purifications or when very high purity is required, column chromatography is an effective method. This technique separates compounds based on their differential adsorption to a stationary phase.

Procedure:

  • Preparation of the Crude Sample: The crude this compound obtained after the initial work-up (extraction and solvent removal) is dissolved in a minimal amount of the mobile phase or a suitable solvent.

  • Column Packing: A glass column is packed with a suitable stationary phase, most commonly silica gel, slurried in the chosen mobile phase.

  • Loading the Sample: The dissolved crude product is carefully loaded onto the top of the packed column.

  • Elution: The mobile phase is passed through the column to elute the compounds. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities. For piperazine derivatives, a common mobile phase system is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The fractions are collected as they elute from the column.

  • Fraction Analysis: The collected fractions are analyzed by a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.

  • Isolation of Pure Product: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation:

ParameterRecommended ConditionsPurpose
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Adsorbent for separation.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane mixturesTo elute the compounds from the column.
Elution Mode Isocratic or GradientTo achieve optimal separation of impurities.
Detection UV light (if compound is UV active) or TLC with stainingTo monitor the separation and identify product-containing fractions.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the purity of the compound and for quantifying any residual impurities.

  • Gas Chromatography (GC): Useful for assessing the purity of the precursor, 5-chlorothiophene-2-carbonyl chloride, which has been shown to achieve purities of up to 99.98% after distillation[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified product and can be used to detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Logical Relationships in Purification

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

LogicalRelationships Start Crude Product Impurity_Analysis Analyze Impurity Profile Start->Impurity_Analysis Polar_Impurities Predominantly Polar Impurities Impurity_Analysis->Polar_Impurities NonPolar_Impurities Predominantly Non-Polar/ Structurally Similar Impurities Impurity_Analysis->NonPolar_Impurities Large_Scale Large Scale (>10g) Polar_Impurities->Large_Scale Small_Scale Small Scale (<10g) NonPolar_Impurities->Small_Scale Extraction_Recrystallization Liquid-Liquid Extraction & Recrystallization Large_Scale->Extraction_Recrystallization Column_Chromatography Column Chromatography Small_Scale->Column_Chromatography Final_Product High-Purity Product Extraction_Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision tree for selecting a purification strategy.

Conclusion

The purification of crude this compound is a critical step in the synthesis of high-quality pharmaceutical intermediates. The choice of purification technique, or a combination thereof, should be guided by the impurity profile of the crude material and the desired final purity. The protocols provided in these application notes offer robust methods for achieving high-purity this compound. It is recommended to optimize the specific conditions for each purification method based on in-process monitoring and final product analysis.

References

Application Notes: Utilizing 1-(5-Chlorothiophene-2-carbonyl)piperazine for the Generation of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the strategic design and synthesis of compound libraries are paramount for identifying novel therapeutic agents. The selection of a core scaffold is a critical decision that influences the physicochemical properties, structural diversity, and biological relevance of the resulting library. The 1-(5-chlorothiophene-2-carbonyl)piperazine scaffold is a privileged starting point for library synthesis, combining two key heterocyclic motifs renowned in medicinal chemistry.

The thiophene ring serves as a versatile bioisostere for the phenyl group, often enhancing metabolic stability and target affinity.[1] Its electron-rich nature allows for a range of interactions with biological targets.[1] The piperazine moiety is one of the most common N-heterocycles found in approved drugs.[2] It frequently improves aqueous solubility and oral bioavailability and acts as a conformationally constrained linker to orient pharmacophoric groups for optimal target engagement.[2] The secondary amine of the piperazine ring provides a readily accessible point for diversification, allowing for the systematic exploration of chemical space through various synthetic transformations.

This document provides detailed protocols for the parallel synthesis of diverse compound libraries starting from this compound via three common and robust chemical reactions: N-acylation, N-alkylation, and reductive amination.

Overall Synthesis Strategy

The core strategy involves the functionalization of the secondary amine on the piperazine ring of the starting material. By employing a range of diverse building blocks (R-X) in parallel, a large and varied library of compounds can be efficiently generated. Each synthetic route introduces a distinct linker and functional group, maximizing the structural and pharmacophoric diversity of the final library.

G cluster_0 Core Scaffold cluster_1 Parallel Synthesis Routes cluster_2 Compound Library cluster_3 Downstream Processing Scaffold 1-(5-Chlorothiophene- 2-carbonyl)piperazine Acylation N-Acylation (R-COCl or R-COOH) Scaffold->Acylation Alkylation N-Alkylation (R-X, X=Br, I) Scaffold->Alkylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Scaffold->ReductiveAmination Library Diverse Library of N-Substituted Derivatives Acylation->Library Alkylation->Library ReductiveAmination->Library Purification HT-Purification (HPLC) Library->Purification Screening Biological Screening Purification->Screening

Caption: Logical workflow for compound library generation.

Experimental Protocols

The following protocols are designed for parallel synthesis in 96-well plates or individual reaction vials. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Amide Synthesis via N-Acylation

This protocol describes the reaction of the core scaffold with various acyl chlorides.

Materials:

  • This compound hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • A library of diverse acyl chlorides (e.g., benzoyl chloride derivatives, acetyl chloride derivatives)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In each reaction vessel, add this compound hydrochloride (e.g., 26.7 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous DCM (1.0 mL) to each vessel.

  • Base Addition: Add TEA (42 µL, 0.3 mmol, 3.0 eq.) to each vessel to neutralize the hydrochloride salt and scavenge the HCl byproduct. Stir for 5 minutes.

  • Reagent Addition: Add a solution of the corresponding acyl chloride (0.11 mmol, 1.1 eq.) in DCM (0.2 mL) to each respective vessel.

  • Reaction: Seal the vessels and stir the reactions at room temperature for 4-16 hours. Monitor reaction progress by LC-MS if desired.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (1 mL).

    • Separate the organic layer.

    • Wash the organic layer with brine (1 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via high-throughput preparative HPLC.[3][4]

Protocol 2: Parallel Synthesis via N-Alkylation

This protocol details the reaction of the core scaffold with various alkyl halides.

Materials:

  • This compound hydrochloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃) or DIPEA

  • A library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Preparation: In each reaction vessel, add this compound hydrochloride (26.7 mg, 0.1 mmol) and potassium carbonate (41.4 mg, 0.3 mmol, 3.0 eq.).

  • Solvent Addition: Add anhydrous DMF (1.0 mL) to each vessel.

  • Reagent Addition: Add the corresponding alkyl halide (0.12 mmol, 1.2 eq.) to each respective vessel.

  • Reaction: Seal the vessels and heat to 60-80 °C, stirring for 6-24 hours. Monitor reaction progress by LC-MS.

  • Work-up:

    • Allow the reaction mixtures to cool to room temperature.

    • Dilute with EtOAc (2 mL) and water (2 mL).

    • Separate the organic layer.

    • Wash the organic layer twice more with water (2 x 2 mL) to remove DMF.

    • Wash the organic layer with brine (1 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product via high-throughput preparative HPLC.

Protocol 3: Parallel Synthesis via Reductive Amination

This protocol describes the reaction of the core scaffold with various aldehydes or ketones.[5]

Materials:

  • This compound hydrochloride

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • DCM

Procedure:

  • Preparation: In each reaction vessel, add this compound hydrochloride (26.7 mg, 0.1 mmol) and the corresponding aldehyde or ketone (0.12 mmol, 1.2 eq.).

  • Solvent Addition: Add DCE (1.0 mL) to each vessel.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation if necessary.

  • Reduction: Add sodium triacetoxyborohydride (42.4 mg, 0.2 mmol, 2.0 eq.) to each vessel.

  • Reaction: Seal the vessels and stir at room temperature for 12-24 hours. Monitor reaction progress by LC-MS.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (1.5 mL).

    • Extract the aqueous layer with DCM (2 x 1.5 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product via high-throughput preparative HPLC.[6][7]

Data Presentation

Effective data management is crucial for library synthesis projects. The following tables provide templates for summarizing synthetic outcomes and biological screening results.

Table 1: Summary of Synthetic Library Production (Example Data)

Compound IDR-Group Building BlockReaction TypeYield (%)Purity (%)
LIB-AC-001Benzoyl chlorideN-Acylation85>98
LIB-AC-0024-Fluorobenzoyl chlorideN-Acylation81>99
LIB-AC-003Cyclohexanecarbonyl chlorideN-Acylation92>97
LIB-AL-001Benzyl bromideN-Alkylation75>99
LIB-AL-0024-Methoxybenzyl bromideN-Alkylation71>98
LIB-AL-0032-(Bromomethyl)naphthaleneN-Alkylation68>96
LIB-RA-001BenzaldehydeReductive Amination78>99
LIB-RA-0024-PyridinecarboxaldehydeReductive Amination65>95
LIB-RA-003CyclohexanoneReductive Amination88>97

Table 2: Biological Screening Results Against Hypothetical Kinase Target (Example Data)

Compound IDIC₅₀ (nM)
LIB-AC-0011,250
LIB-AC-002850
LIB-AC-003>10,000
LIB-AL-00145
LIB-AL-00222
LIB-AL-00398
LIB-RA-001320
LIB-RA-002150
LIB-RA-003>10,000

Workflows and Pathways

Visualizing workflows and biological pathways helps in planning and interpreting experiments.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & QC A Weigh Scaffold & Reagents into Plate B Add Solvents & Stir/Heat A->B C Monitor by LC-MS (Optional) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Dry & Concentrate E->F G Purify by Mass-Trig Prep-HPLC F->G H Analyze Purity (QC LC-MS) G->H I Final Compound Plate H->I

Caption: Detailed experimental workflow for parallel synthesis.

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Resp Cellular Response (Proliferation, Survival) TF->Resp Inhibitor Library Compound (Potential Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: Example MAPK signaling pathway targeted by kinase inhibitors.

References

Application Notes and Protocols: Screening Biological Activities of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive set of protocols for the initial biological screening of novel 1-(5-chlorothiophene-2-carbonyl)piperazine derivatives. Piperazine and thiophene moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][2] A systematic screening approach is essential to identify and characterize the therapeutic potential of new chemical entities based on this core structure. The following protocols detail methods for evaluating cytotoxicity, anti-inflammatory, and specific enzyme inhibitory activities.

Overall Experimental Workflow

The screening protocol is designed as a tiered approach, starting with a fundamental cytotoxicity assessment, followed by specific bioactivity assays.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Bioactivity Screening (Non-Cytotoxic Concentrations) cluster_2 Enzyme Targets cluster_3 Phase 3: Data Analysis Compound Test Compounds (Piperazine Derivatives) Prep Stock Solution Preparation (DMSO) Compound->Prep Cytotoxicity Cytotoxicity Assay (MTT Assay) Prep->Cytotoxicity IC50_Cyto Determine IC50 (Cytotoxicity) Cytotoxicity->IC50_Cyto AntiInflam Anti-inflammatory Assay (Protein Denaturation) IC50_Cyto->AntiInflam Select Concentrations Enzyme Enzyme Inhibition Assays IC50_Cyto->Enzyme Select Concentrations IC50_Enzyme Calculate % Inhibition and IC50 Values AntiInflam->IC50_Enzyme AChE Acetylcholinesterase (AChE) Enzyme->AChE BChE Butyrylcholinesterase (BChE) Enzyme->BChE Gluco α-Glucosidase Enzyme->Gluco AChE->IC50_Enzyme BChE->IC50_Enzyme Gluco->IC50_Enzyme SAR Structure-Activity Relationship (SAR) Analysis IC50_Enzyme->SAR Report Final Report SAR->Report

Caption: High-level workflow for screening piperazine derivatives.

Protocol: Cytotoxicity Screening (MTT Assay)

1.1 Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of viable cells.[3][4]

1.2 Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 1-100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

1.3 Data Presentation:

Compound IDConcentration (µM)Absorbance (570 nm)% Cell ViabilityIC₅₀ (µM)
Derivative 110.8595.5
100.6269.7
500.4146.145.2
1000.2123.6
Doxorubicin10.4550.60.98

Protocol: In Vitro Anti-inflammatory Activity

2.1 Principle: Protein denaturation is a well-documented cause of inflammation. This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of protein (e.g., bovine serum albumin or egg albumin).[6] The effectiveness is compared to a standard anti-inflammatory drug like Diclofenac sodium.[6]

2.2 Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Controls: Use Diclofenac sodium as a positive control. A mixture without the test compound serves as the control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) x 100

2.3 Data Presentation:

Compound IDConcentration (µg/mL)Absorbance (660 nm)% Inhibition of Denaturation
Derivative 1100.4518.2
500.3143.6
1000.2260.0
Diclofenac Sodium500.1572.7

Protocol: Enzyme Inhibitory Activity Screening

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of specific enzymes, which is a cornerstone of drug discovery.[7][8]

Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition

3.1.1 Principle: This protocol is based on the Ellman method, a colorimetric assay.[9][10] The enzyme (AChE or BChE) hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[9][11] The rate of color formation is proportional to enzyme activity.

3.1.2 Experimental Protocol:

  • Reagent Preparation: Prepare solutions of AChE/BChE, the respective substrate, DTNB, and test compounds in a suitable buffer (e.g., pH 8.0 phosphate buffer).

  • Assay in 96-Well Plate:

    • Add 25 µL of the test compound solution to the wells.

    • Add 50 µL of buffer and 25 µL of the enzyme solution.

    • Incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution.[12]

  • Kinetic Measurement: Measure the absorbance at 412 nm immediately and then continuously for 5-10 minutes.[13]

  • Controls: Use a known inhibitor (e.g., Donepezil or Galantamine) as a positive control and a reaction mixture without the inhibitor as the negative control.[13][14]

  • Data Analysis: Calculate the percentage of enzyme inhibition: % Inhibition = ((Rate of Control - Rate of Test Sample) / Rate of Control) x 100 Determine the IC₅₀ value from the dose-response curve.

α-Glucosidase Inhibition

3.2.1 Principle: α-Glucosidase is a key enzyme in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia. This assay measures the inhibitory effect of compounds on α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is quantified by measuring absorbance at 405 nm.[15]

3.2.2 Experimental Protocol:

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution and 100 µL of α-glucosidase solution (in phosphate buffer, pH 6.8).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[15]

  • Reaction Initiation: Start the reaction by adding 50 µL of pNPG solution (1 mM).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[15]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[15]

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

  • Controls: Use Acarbose as a standard inhibitor.[15][16]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. % Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) x 100

3.3 Data Presentation for Enzyme Assays:

Compound IDAssay% Inhibition @ 10 µMIC₅₀ (µM)
Derivative 1AChE65.47.8
BChE42.121.5
α-Glucosidase15.2>100
DonepezilAChE98.20.05
Acarboseα-Glucosidase85.75.2

Visualization of Potential Signaling Pathways

The biological activities screened suggest potential interactions with key signaling pathways. The diagrams below illustrate hypothetical points of intervention for the tested derivatives.

G cluster_0 Inflammatory Cascade Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor Piperazine Derivative Inhibitor->COX Inhibitor->LOX

Caption: Potential inhibition of the arachidonic acid pathway.

G cluster_1 Cholinergic Synapse ACh_release Acetylcholine (ACh) Released Synapse Synaptic Cleft ACh_release->Synapse AChE_node AChE / BChE Synapse->AChE_node Receptor Postsynaptic Receptor Synapse->Receptor Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE_node->Hydrolysis Signal Signal Termination Hydrolysis->Signal Inhibitor Piperazine Derivative Inhibitor->AChE_node Inhibition

Caption: Inhibition of cholinesterase in a synaptic cleft.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process. First, 5-chlorothiophene-2-carboxylic acid is converted to its more reactive acyl chloride derivative, 5-chlorothiophene-2-carbonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with piperazine in a nucleophilic acyl substitution reaction to form the desired product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis and good yield include:

  • Purity of Starting Materials: High purity of 5-chlorothiophene-2-carbonyl chloride is crucial as impurities can lead to side reactions and complicate purification.

  • Stoichiometry: The molar ratio of piperazine to the acyl chloride is critical to control the formation of the mono-acylated versus the di-acylated byproduct.

  • Temperature: The acylation reaction is often exothermic, and temperature control is important to prevent side reactions.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, which should be monitored by techniques like TLC or LC-MS.

  • Choice of Base and Solvent: An appropriate base is required to neutralize the HCl generated during the reaction, and the solvent should be chosen to ensure good solubility of the reactants.

Q3: What is the major byproduct in this synthesis, and how can it be minimized?

A3: The major byproduct is the di-acylated piperazine, 1,4-bis(5-chlorothiophene-2-carbonyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the acyl chloride. To minimize its formation, a significant excess of piperazine is typically used. Slow, dropwise addition of the acyl chloride solution to the piperazine solution can also help to favor mono-acylation.

Troubleshooting Guide

Low Yield of this compound
Potential Cause Recommended Action
Incomplete conversion of 5-chlorothiophene-2-carboxylic acid to the acyl chloride. Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in sufficient excess. Monitor the conversion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Consider extending the reaction time or slightly increasing the temperature during the acyl chloride formation.
Formation of the di-acylated byproduct. Increase the molar excess of piperazine (e.g., 4-5 equivalents). Add the 5-chlorothiophene-2-carbonyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0-5 °C) to control the reaction rate.
Hydrolysis of the acyl chloride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the highly reactive acyl chloride back to the carboxylic acid.
Suboptimal reaction conditions for the acylation step. Optimize the choice of base (e.g., triethylamine, diisopropylethylamine) and solvent (e.g., dichloromethane, tetrahydrofuran). Ensure the base is added to neutralize the HCl formed during the reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Loss of product during work-up and purification. The product is basic and may have some water solubility, especially in its protonated form. Ensure proper pH adjustment during aqueous work-up to minimize losses to the aqueous phase. Select an appropriate purification method, such as column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) or crystallization.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This protocol describes the conversion of 5-chlorothiophene-2-carboxylic acid to its acyl chloride.

Materials:

  • 5-chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The crude 5-chlorothiophene-2-carbonyl chloride is often used directly in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol outlines the coupling of 5-chlorothiophene-2-carbonyl chloride with piperazine.

Materials:

  • 5-chlorothiophene-2-carbonyl chloride

  • Piperazine (anhydrous)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve piperazine (4.0-5.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the piperazine solution.

  • Dissolve the crude 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the piperazine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by crystallization to obtain this compound.

Data Presentation

Table 1: Troubleshooting Common Issues in the Synthesis

IssueObservationPotential Cause(s)Suggested Solution(s)
Low Yield Less than 70% isolated yield of the desired product.Incomplete reaction, formation of byproducts, loss during workup.Optimize reaction time, increase excess of piperazine, ensure anhydrous conditions, optimize purification.
Presence of a major byproduct A less polar spot on TLC, a higher molecular weight peak in MS.Di-acylation of piperazine.Use a larger excess of piperazine, slow down the addition of the acyl chloride, lower the reaction temperature.
Reaction does not go to completion Starting material (acyl chloride or piperazine) remains after prolonged reaction time.Insufficiently reactive acyl chloride, deactivation of piperazine (e.g., protonation).Ensure the acyl chloride was properly formed; use a sufficient amount of base to neutralize HCl.
Difficult purification Product and byproduct are difficult to separate by chromatography.Similar polarity of mono- and di-acylated products.Optimize the chromatographic conditions (solvent system, gradient); consider converting the product to a salt for crystallization.

Table 2: Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data (Expected)
5-Chlorothiophene-2-carboxylic acidC₅H₃ClO₂S162.59¹H NMR (DMSO-d₆): δ ~7.3 (d, 1H), ~7.8 (d, 1H), ~13.8 (br s, 1H).
5-Chlorothiophene-2-carbonyl chlorideC₅H₂Cl₂OS181.04IR (neat): C=O stretch ~1760 cm⁻¹. MS (EI): m/z 180/182 (M⁺).
This compoundC₉H₁₁ClN₂OS230.72¹H NMR (CDCl₃): δ ~2.9 (t, 4H), ~3.8 (t, 4H), ~6.9 (d, 1H), ~7.2 (d, 1H). MS (ESI): m/z 231 [M+H]⁺.
1,4-bis(5-Chlorothiophene-2-carbonyl)piperazineC₁₄H₁₀Cl₂N₂O₂S₂389.28¹H NMR (DMSO-d₆): δ ~3.91 (br s, 8H). MS (EI): m/z 388/390 (M⁺).[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylation of Piperazine cluster_purification Purification a 5-Chlorothiophene-2-carboxylic Acid c 5-Chlorothiophene-2-carbonyl Chloride a->c DCM, cat. DMF, Reflux b Thionyl Chloride (SOCl₂) b->c f This compound c->f DCM, 0°C to RT d Piperazine (excess) d->f e Triethylamine (Et₃N) e->f g Crude Product f->g Work-up h Purified Product g->h Column Chromatography

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diacylation Troubleshooting Di-acylation cluster_incomplete Troubleshooting Incomplete Reaction / Product Loss start Low Yield Observed q1 Is a major byproduct present on TLC/LC-MS? start->q1 a1_yes Likely Di-acylation q1->a1_yes Yes a1_no Incomplete Reaction or Product Loss q1->a1_no No sol1 Increase excess of piperazine a1_yes->sol1 sol2 Slow down addition of acyl chloride a1_yes->sol2 sol3 Lower reaction temperature a1_yes->sol3 sol4 Verify acyl chloride formation a1_no->sol4 sol5 Ensure anhydrous conditions a1_no->sol5 sol6 Optimize work-up and purification a1_no->sol6

Caption: Troubleshooting logic for low yield in the synthesis.

References

Optimizing reaction conditions for the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive 5-chlorothiophene-2-carbonyl chloride: The acyl chloride is moisture-sensitive and may have hydrolyzed to the unreactive carboxylic acid.- Ensure the 5-chlorothiophene-2-carbonyl chloride is fresh or has been stored under anhydrous conditions. - Consider preparing the acyl chloride fresh from 5-chlorothiophene-2-carboxylic acid and a chlorinating agent like thionyl chloride immediately before use.
2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions.
3. Poor quality of piperazine: The piperazine may be hydrated or contain other impurities.- Use anhydrous piperazine. If necessary, dry the piperazine before use.
Formation of a Significant Amount of Bis-acylated Byproduct 1. Molar ratio of reactants: Using a 1:1 or near 1:1 molar ratio of 5-chlorothiophene-2-carbonyl chloride to piperazine will likely lead to the formation of the di-substituted product.- Use a significant excess of piperazine (e.g., 3-5 equivalents) to favor the mono-acylation. This increases the statistical probability of the acyl chloride reacting with an unreacted piperazine molecule.
2. Reaction conditions: The rate of addition of the acyl chloride can influence the formation of the bis-acylated product.- Add the 5-chlorothiophene-2-carbonyl chloride solution dropwise to the cooled solution of piperazine to maintain a high local concentration of the amine.
Product is Difficult to Purify 1. Presence of unreacted piperazine: The large excess of piperazine used can be difficult to remove from the final product.- During the workup, perform an aqueous wash with a dilute acid (e.g., 1M HCl) to protonate the excess piperazine and extract it into the aqueous layer. Be careful not to use a strong acid or prolonged exposure, which could potentially hydrolyze the amide product.
2. Presence of piperazine dihydrochloride: If the reaction is quenched with acid, piperazine dihydrochloride may precipitate.- After an acidic wash, neutralize the organic layer with a base (e.g., saturated sodium bicarbonate solution) and then wash with brine.
3. Oily or non-crystalline product: The product may not crystallize easily.- Try different solvents for recrystallization. Common solvents for similar compounds include ethyl acetate, isopropanol, or mixtures with hexanes. - If recrystallization fails, column chromatography on silica gel may be necessary.
Reaction Turns Dark or Shows Signs of Decomposition 1. High reaction temperature: The reaction may be exothermic, and an uncontrolled temperature increase can lead to decomposition.- Maintain a low temperature (e.g., 0-10 °C) during the addition of the acyl chloride. - Ensure efficient stirring to dissipate heat.
2. Impurities in starting materials: Impurities in either the acyl chloride or piperazine can lead to side reactions and discoloration.- Use high-purity starting materials. The purity of 5-chlorothiophene-2-carbonyl chloride is particularly important.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully synthesizing this compound?

A1: The most critical factor is controlling the stoichiometry to favor mono-acylation and avoid the formation of the bis-acylated byproduct. Using a significant excess of piperazine is the most common and effective strategy to achieve this.[2]

Q2: My 5-chlorothiophene-2-carbonyl chloride has been stored for a while. How can I check if it's still good to use?

A2: 5-Chlorothiophene-2-carbonyl chloride is sensitive to moisture and can hydrolyze to 5-chlorothiophene-2-carboxylic acid.[1] You can check for the presence of the carboxylic acid by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by reacting a small sample with a simple amine and analyzing the product mixture by LC-MS. For best results, it is recommended to use freshly prepared or newly purchased acyl chloride.

Q3: What solvent is best for this reaction?

A3: Dichloromethane (DCM) is a commonly used solvent for this type of acylation reaction as it is relatively inert and allows for easy workup.[2] Other aprotic solvents like tetrahydrofuran (THF) or diethyl ether could also be used.

Q4: How can I effectively remove the excess piperazine after the reaction?

A4: The most common method is to perform an acidic aqueous wash. The excess piperazine will be protonated and become water-soluble, allowing for its removal in the aqueous phase. A subsequent basic wash will remove any residual acid and a final brine wash will remove any remaining water-soluble impurities.

Q5: Is it necessary to perform the reaction under an inert atmosphere?

A5: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially given the moisture sensitivity of 5-chlorothiophene-2-carbonyl chloride. This will help to prevent hydrolysis of the acyl chloride and ensure a higher yield of the desired product.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Product Distribution (Representative)

EntryMolar Ratio (Acyl Chloride : Piperazine)Desired Mono-acylated Product (%)Bis-acylated Byproduct (%)
11 : 1.14550
21 : 27520
31 : 38510
41 : 5>90<5

Note: This table is representative and actual yields may vary depending on specific reaction conditions.

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Chlorothiophene-2-carboxylic acidC₅H₃ClO₂S162.59White to off-white solid
5-Chlorothiophene-2-carbonyl chlorideC₅H₂Cl₂OS181.04Colorless to light yellow liquid
PiperazineC₄H₁₀N₂86.14White crystalline solid
This compoundC₉H₁₁ClN₂OS230.71White to off-white solid

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This protocol describes the preparation of the acyl chloride from the corresponding carboxylic acid using thionyl chloride.[3][4]

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude 5-chlorothiophene-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol outlines the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.

Materials:

  • 5-Chlorothiophene-2-carbonyl chloride

  • Piperazine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, as a base)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve anhydrous piperazine (3.0 - 5.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the solution of the acyl chloride dropwise to the cooled piperazine solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the acyl chloride.

  • Transfer the reaction mixture to a separatory funnel and wash with 1M HCl to remove excess piperazine.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield pure this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_workup Workup & Purification start_acid 5-Chlorothiophene- 2-carboxylic acid reagents_acid SOCl2, cat. DMF in DCM start_acid->reagents_acid 1 reaction_acid Reflux (2-4h) reagents_acid->reaction_acid 2 workup_acid Evaporation reaction_acid->workup_acid 3 product_acyl_chloride 5-Chlorothiophene- 2-carbonyl chloride workup_acid->product_acyl_chloride 4 add_acyl_chloride Dropwise addition of Acyl Chloride at 0°C product_acyl_chloride->add_acyl_chloride start_piperazine Piperazine (excess) in DCM start_piperazine->add_acyl_chloride 5 reaction_main Stir at RT (1-3h) add_acyl_chloride->reaction_main 6 wash_acid 1M HCl wash reaction_main->wash_acid 7 wash_base Sat. NaHCO3 wash wash_acid->wash_base 8 wash_brine Brine wash wash_base->wash_brine 9 dry_evap Dry & Evaporate wash_brine->dry_evap 10 purify Recrystallization or Chromatography dry_evap->purify 11 final_product 1-(5-Chlorothiophene- 2-carbonyl)piperazine purify->final_product 12

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Byproduct Formation check_byproduct Major byproduct observed? start->check_byproduct is_bis_acylated Is it the bis-acylated product? check_byproduct->is_bis_acylated Yes check_starting_material No major byproduct, just low yield. Check starting materials. check_byproduct->check_starting_material No increase_piperazine Increase excess of piperazine (3-5 eq). Add acyl chloride slowly at 0°C. is_bis_acylated->increase_piperazine Yes is_bis_acylated->check_starting_material No is_acyl_chloride_old Is acyl chloride old or exposed to moisture? check_starting_material->is_acyl_chloride_old prepare_fresh Prepare fresh 5-chlorothiophene- 2-carbonyl chloride. is_acyl_chloride_old->prepare_fresh Yes check_reaction_conditions Acyl chloride is fresh. Check reaction conditions. is_acyl_chloride_old->check_reaction_conditions No is_reaction_complete Is the reaction incomplete (TLC/LC-MS)? check_reaction_conditions->is_reaction_complete increase_time_temp Increase reaction time or _cautiously_ increase temperature. is_reaction_complete->increase_time_temp Yes workup_issue Reaction complete, but low isolated yield. Review workup. is_reaction_complete->workup_issue No

References

Managing moisture-sensitive reagents in the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine

Welcome to the technical support center for the synthesis of this compound. This resource provides targeted troubleshooting guides and frequently asked questions to address challenges related to the management of moisture-sensitive reagents during this synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on symptoms, potential causes related to moisture, and recommended solutions.

Problem/Symptom Potential Moisture-Related Cause Recommended Solution & Preventative Measures
Low or No Product Yield Hydrolysis of 5-Chlorothiophene-2-carbonyl chloride: The acyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive 5-chlorothiophene-2-carboxylic acid.[1]Ensure Anhydrous Conditions: Use oven- or flame-dried glassware cooled under an inert atmosphere (N₂ or Ar).[2][3][4] Use anhydrous solvents. Perform the reaction under a continuous flow of inert gas.
Hygroscopic Piperazine: Anhydrous piperazine readily absorbs atmospheric moisture, which can then react with the acyl chloride.Proper Handling of Piperazine: Use freshly opened anhydrous piperazine or dry it before use. Weigh and transfer piperazine quickly, preferably in a glovebox or under an inert atmosphere.
Formation of a White Precipitate (Side Product) Piperazine Dihydrochloride Formation: If piperazine is used as a salt or if HCl (a byproduct of the acyl chloride hydrolysis) is present, it can form insoluble salts.Use Free-Base Piperazine: Ensure you are using the anhydrous, free-base form of piperazine. The reaction of the acyl chloride with piperazine will produce one equivalent of HCl, which will protonate another equivalent of piperazine, so a base or excess piperazine is often required.
Precipitation of 5-Chlorothiophene-2-carboxylic acid: If the acyl chloride has significantly hydrolyzed, the resulting carboxylic acid may precipitate, depending on the solvent.Verify Acyl Chloride Quality: Before use, check the quality of the 5-chlorothiophene-2-carbonyl chloride. It should be a clear liquid. If it is cloudy or has crystallized, it may have degraded.
Inconsistent Reaction Times Variable Reagent Purity: The presence of small, varying amounts of water in the reagents or solvent can lead to inconsistent reaction rates and outcomes.Standardize Procedures: Implement a standard operating procedure for drying all glassware, solvents, and non-hydrolyzable reagents. Use reagents from reliable suppliers packaged under inert gas.[4]
Difficult Product Purification Multiple Byproducts: The presence of water can lead to the formation of 5-chlorothiophene-2-carboxylic acid and piperazine salts, complicating the isolation of the desired product.Strict Moisture Control: By rigorously excluding water, the formation of these impurities is minimized, leading to a cleaner reaction mixture and simpler purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary moisture-sensitive reagents in this synthesis?

A1: The two primary moisture-sensitive reagents are:

  • 5-Chlorothiophene-2-carbonyl chloride: This is an acyl chloride, a class of compounds known for their high reactivity with water.[1] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon and leading to rapid hydrolysis back to the corresponding carboxylic acid. This reaction is irreversible and consumes your key reagent.[1]

  • Anhydrous Piperazine: Piperazine is hygroscopic, meaning it readily absorbs moisture from the atmosphere. If not handled under anhydrous conditions, the absorbed water can interfere with the reaction.

Q2: How should I properly dry my glassware for this reaction?

A2: All glassware should be rigorously dried to remove a thin film of adsorbed moisture.[2][4] The recommended procedure is to heat the glassware in an oven (at least 4 hours at 140°C or overnight at 125°C) and then cool it in a desiccator or by assembling the apparatus while still hot and flushing it with a stream of dry inert gas like nitrogen or argon.[2][3]

Q3: What grade of solvent should I use, and does it need to be dried?

A3: You should use an anhydrous grade solvent. Many common solvents for this reaction (like dichloromethane or tetrahydrofuran) are available commercially in anhydrous form, often packaged under nitrogen in bottles with a septum-sealed cap (e.g., Sure/Seal™ bottles).[4] If you are using a standard grade solvent, it must be thoroughly dried using an appropriate drying agent (e.g., molecular sieves for dichloromethane) before use.

Q4: My 5-Chlorothiophene-2-carbonyl chloride looks cloudy. Can I still use it?

A4: Cloudiness or the presence of solid material is a strong indicator that the acyl chloride has at least partially hydrolyzed to 5-chlorothiophene-2-carboxylic acid. Using it will likely result in a significantly lower yield. It is recommended to use fresh, clear acyl chloride or to purify the material by distillation before use, if possible.

Q5: What is the best way to add the reagents to the reaction flask?

A5: To maintain an inert and dry environment, reagents should be transferred using syringe techniques or via cannula transfer.[3][5]

  • Liquids (e.g., 5-Chlorothiophene-2-carbonyl chloride, dry solvent): Use a dry syringe that has been purged with inert gas. Insert the needle through a rubber septum on the reaction flask.[5]

  • Solids (e.g., Anhydrous Piperazine): If possible, weigh the solid in a glovebox and add it to the reaction flask before flushing with inert gas. If a glovebox is not available, weigh it quickly and add it to the flask against a positive flow of inert gas to minimize exposure to air.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure emphasizing moisture control. Molar ratios and reaction conditions may need to be optimized.

Reagents and Materials:

  • 5-Chlorothiophene-2-carbonyl chloride

  • Anhydrous Piperazine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N), distilled from CaH₂

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask with a magnetic stir bar and rubber septa

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen/argon inlet adapter on the other. Flush the entire system with inert gas for 10-15 minutes. A bubbler should be used to monitor gas flow.[3]

  • Reagent Preparation: In the reaction flask, dissolve anhydrous piperazine (2.2 equivalents) in anhydrous DCM under a positive pressure of inert gas.

  • Addition of Base: Add freshly distilled triethylamine (1.1 equivalents) to the piperazine solution via a dry syringe. Cool the reaction mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Using a dry syringe, slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperazine solution at 0°C. The slow addition helps to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography or recrystallization to yield this compound.

Visualizations

Workflow for Managing Moisture-Sensitive Reagents

The following diagram illustrates the critical workflow for successfully handling moisture-sensitive reagents in the synthesis.

Moisture_Sensitive_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution glassware Oven-Dry Glassware (140°C, >4h) assembly Assemble Hot & Cool Under Inert Gas glassware->assembly setup Setup Reaction Under Positive Inert Pressure assembly->setup solvents Use Anhydrous Grade Solvents (Sure/Seal™) add_liquids Add Solvents & Liquids (via Dry Syringe/Cannula) solvents->add_liquids reagents Verify Reagent Purity (Acyl Chloride, Piperazine) add_solids Add Anhydrous Piperazine (via Glovebox or N₂ flow) reagents->add_solids setup->add_solids add_solids->add_liquids reaction Run Reaction (0°C to RT) add_liquids->reaction hydrolysis Acyl Chloride Hydrolysis hydrolysis->reagents Degrades Reagent hygroscopy Piperazine Moisture Absorption hygroscopy->add_solids Introduces H₂O

Caption: Logical workflow for handling moisture-sensitive reagents.

References

Solubility issues of 1-(5-Chlorothiophene-2-carbonyl)piperazine in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with 1-(5-Chlorothiophene-2-carbonyl)piperazine, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general structural features?

A1: this compound is a chemical compound featuring a piperazine ring linked via an amide bond to a 5-chlorothiophene-2-carbonyl group. The piperazine moiety is a six-membered ring containing two nitrogen atoms, which can act as a basic and hydrophilic group.[1] The chlorothiophene portion is an aromatic heterocyclic ring that contributes to the molecule's hydrophobicity. The overall solubility is influenced by the interplay between the polar piperazine ring and the non-polar chlorothiophene group.

Q2: What is the expected solubility profile of this compound in common lab solvents?

Q3: Are there any known safety hazards associated with this compound or its precursors?

A3: The precursor, 5-Chlorothiophene-2-carbonyl chloride, is classified as corrosive and can cause severe skin burns and eye damage.[4][5] It is also moisture-sensitive and may react vigorously with water.[6][7] Users should handle this compound with appropriate personal protective equipment (PPE), assuming it may share some hazards of its precursors until its toxicological profile is fully established.

Solubility Data

As specific experimental data is not available, the following table summarizes the predicted solubility of this compound in common laboratory solvents based on general chemical principles. This table should be used as a preliminary guide, and experimental verification is strongly recommended.

SolventTypePredicted SolubilityRationale
Water (pH 7)Polar ProticLow / InsolubleThe hydrophobic chlorothiophene group likely dominates, leading to poor solubility in neutral water.
0.1 M HClAqueous AcidicSolubleThe basic nitrogen atoms on the piperazine ring will be protonated, forming a soluble hydrochloride salt.[8][9]
0.1 M NaOHAqueous BasicLow / InsolubleThe compound lacks acidic protons, so increasing the pH is not expected to enhance solubility.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and non-polar compounds.[10]
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a strong polar aprotic solvent suitable for many amide-containing compounds.
Ethanol / MethanolPolar ProticModerately SolubleThe piperazine moiety may allow for some solubility in alcohols, but the hydrophobic portion will limit it. The solubility of piperazine itself increases with temperature in these solvents.[11]
Dichloromethane (DCM)Non-polarModerately SolubleDCM is a good solvent for many organic compounds, but the polar piperazine ring may limit high solubility.
AcetonePolar AproticSlightly SolubleExpected to be a moderate-to-poor solvent based on its polarity.
AcetonitrilePolar AproticSlightly SolubleSimilar to acetone, may not be a primary choice for achieving high concentrations.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

This troubleshooting workflow provides a step-by-step process to address solubility challenges.

G cluster_0 start Start: Compound Insoluble check_conc Is the concentration too high? start->check_conc try_heat Gently heat and agitate solution (e.g., up to 37-50°C) check_conc->try_heat No, concentration is low fail Consult further literature or consider derivatization check_conc->fail Yes, reduce concentration check_degradation Check for degradation after heating try_heat->check_degradation change_solvent Select a different solvent (See Solubility Table) check_degradation->change_solvent Yes, degradation observed use_cosolvent Try a co-solvent system (e.g., DMSO/Water, Ethanol/Water) check_degradation->use_cosolvent No degradation, still insoluble change_solvent->start Retry process adjust_ph Is an aqueous buffer system feasible? use_cosolvent->adjust_ph adjust_ph->change_solvent No acidify Acidify the solution (e.g., add drops of 1M HCl) adjust_ph->acidify Yes success Success: Compound Dissolved acidify->success Soluble acidify->fail Insoluble

Caption: Logical workflow for troubleshooting solubility issues.

Q4: My compound precipitates out of the solution after initial dissolution. What should I do?

A4: This often indicates that you have created a supersaturated solution or that the compound is unstable in the solvent over time.

  • Recommendation 1: Try preparing the solution at a slightly lower concentration.

  • Recommendation 2: If using a co-solvent system (e.g., DMSO followed by aqueous buffer), ensure the initial concentration in the organic solvent is not too high, as adding the aqueous anti-solvent can cause precipitation. It is often best to add the DMSO stock solution to the aqueous buffer with vigorous stirring.[12]

  • Recommendation 3: Ensure the pH of the final solution is appropriate to maintain solubility, especially for aqueous buffers. For this compound, an acidic pH is likely required to keep it in its soluble salt form.

Q5: I am observing a color change or degradation when trying to dissolve the compound. Why is this happening?

A5: The amide bond in the molecule could be susceptible to hydrolysis under strong acidic or basic conditions, especially when heated. The thiophene ring can also be sensitive to strong oxidizing agents.

  • Recommendation 1: Avoid excessive heat. Use a water bath at a controlled temperature if warming is necessary.

  • Recommendation 2: Use the minimum amount of acid or base required to achieve dissolution.

  • Recommendation 3: Prepare solutions fresh before use to minimize degradation over time.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a tiered approach to quickly assess solubility in various solvents.[8][13]

G cluster_workflow Solubility Test Workflow start Weigh ~2 mg of compound into a glass vial tier1 Tier 1: Add 0.2 mL Water (pH 7) Vortex for 1 min start->tier1 tier1_res Soluble? tier1->tier1_res tier2 Tier 2: Add 0.2 mL 0.1M HCl Vortex for 1 min tier1_res->tier2 No end_soluble Record as 'Soluble' (e.g., >10 mg/mL) tier1_res->end_soluble Yes tier2_res Soluble? tier2->tier2_res tier3 Tier 3: Use new vial Add 0.2 mL DMSO Vortex for 1 min tier2_res->tier3 No tier2_res->end_soluble Yes tier3_res Soluble? tier3->tier3_res tier3_res->end_soluble Yes end_insoluble Record as 'Insoluble' and proceed to next tier tier3_res->end_insoluble No end_report Report findings for all solvents tested end_soluble->end_report end_insoluble->end_report

Caption: Experimental workflow for qualitative solubility screening.

Methodology:

  • Weigh approximately 1-5 mg of this compound into a small, clear glass vial.

  • Add 0.5 mL of the first solvent to be tested (e.g., deionized water).[9]

  • Vigorously shake or vortex the vial for 1-2 minutes.

  • Visually inspect the solution against a dark background. If no solid particles are visible, the compound is considered soluble.

  • If the compound is not soluble, proceed to the next solvent in a new vial. Test solvents in a logical order, such as:

    • Deionized Water

    • 0.1 M HCl

    • 0.1 M NaOH

    • Ethanol

    • DMSO

  • If the compound is water-soluble, test the pH of the solution with pH paper to confirm if it is acidic or basic.[9]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method, recommended by the OECD, is a standard for determining thermodynamic equilibrium solubility.[14]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask or vial. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature until the excess solid has settled. Separate the saturated solution from the undissolved solid. This must be done carefully to avoid including solid particles. Common methods include:

    • Centrifugation at a controlled temperature, followed by collection of the supernatant.

    • Filtration using a syringe filter compatible with the solvent (e.g., PTFE for organic solvents).

  • Quantification: Accurately dilute a known volume of the saturated supernatant. Analyze the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mM), which represents the compound's solubility in that solvent at that temperature.

References

Long-term stability and storage of 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of 1-(5-Chlorothiophene-2-carbonyl)piperazine, along with troubleshooting for common issues encountered during its handling and use in research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: Is this compound sensitive to moisture or air?

The precursor, 5-Chlorothiophene-2-carbonyl chloride, is sensitive to moisture.[2][3] While the final product, this compound, is expected to be more stable, it is good practice to handle it under an inert, dry atmosphere (e.g., nitrogen or argon) and to keep the container tightly sealed to protect from moisture.[2]

Q3: What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound have not been documented. However, based on its structure, potential degradation could involve hydrolysis of the amide bond, particularly under strong acidic or basic conditions, or degradation of the piperazine ring. Studies on piperazine itself show that it can undergo thermal and oxidative degradation, forming various products including N-formylpiperazine, and ethylenediamine.[4][5][6]

Q4: What are the signs of degradation I should look for?

Visual signs of degradation can include a change in color or the formation of a precipitate in the solid material. For solutions, discoloration or the appearance of particulates may indicate degradation. If degradation is suspected, it is recommended to verify the purity of the compound using analytical techniques such as HPLC or NMR before proceeding with experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify the purity of your sample using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). If degradation is confirmed, use a fresh, properly stored batch of the compound.
Contamination of the sample.Ensure proper handling procedures are followed, including using clean spatulas and glassware. Avoid repeated opening and closing of the main stock container. Aliquot the compound for daily use.
Compound appears discolored or clumped Exposure to moisture and/or air.The compound may have absorbed moisture. While it might still be usable for some applications, it is best to use a fresh sample for sensitive experiments. Ensure the container is tightly sealed and stored in a desiccator.
Thermal degradation.The compound may have been exposed to high temperatures. Review storage conditions and ensure it is kept in a cool environment.
Poor solubility in a previously used solvent Change in the physical form or purity of the compound.This could be a sign of degradation or polymorphism. Confirm the identity and purity of the compound. You may need to gently warm the solution or try a different solvent system.

Experimental Protocols

Protocol for Assessing Compound Purity by HPLC:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Gradient: Start with a lower percentage of acetonitrile (e.g., 10%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically between 254 nm and 280 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) to establish a baseline.

    • Inject the sample and record the chromatogram.

    • The purity can be estimated by the area percentage of the main peak. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.

Visualizations

storage_workflow receive Receive Compound inspect Inspect for Discoloration/Clumping receive->inspect store Store at 2-8°C in a Dry, Inert Atmosphere inspect->store Looks OK troubleshoot Inconsistent Results? inspect->troubleshoot Issues Found aliquot Aliquot for Daily Use store->aliquot use Use in Experiment aliquot->use use->troubleshoot troubleshoot->use No verify Verify Purity (HPLC/NMR) troubleshoot->verify Yes discard Discard if Degraded verify->discard Degraded fresh Use Fresh Aliquot verify->fresh Pure fresh->use

Caption: Recommended workflow for handling and storage.

degradation_pathway compound This compound hydrolysis Hydrolysis (Amide Bond Cleavage) compound->hydrolysis oxidation Oxidation (Piperazine Ring) compound->oxidation thermal Thermal Stress compound->thermal product1 5-Chlorothiophene-2-carboxylic acid + Piperazine hydrolysis->product1 product2 Oxidized Piperazine Derivatives (e.g., N-formylpiperazine) oxidation->product2 product3 Other Degradation Products thermal->product3

Caption: Potential degradation pathways.

References

Technical Support Center: Selective Mono-acylation of Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing di-acylation during the synthesis of mono-acylated piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when acylating piperazine?

The primary challenge in the acylation of piperazine is controlling the selectivity between mono-acylation and di-acylation. Since piperazine is a symmetric diamine, both nitrogen atoms are susceptible to reacting with the acylating agent. This often leads to a mixture of mono-substituted, di-substituted, and unreacted starting material, complicating purification and reducing the yield of the desired mono-acylated product.[1][2]

Q2: What are the main strategies to achieve selective mono-acylation of piperazine?

There are several effective strategies to promote mono-acylation over di-acylation:

  • Use of Protecting Groups: One of the most common and reliable methods involves protecting one of the piperazine nitrogens with a removable group, such as tert-butyloxycarbonyl (Boc).[3][4][5] This multi-step approach includes protection, acylation of the remaining free amine, and subsequent deprotection.[5]

  • In Situ Mono-protonation: This one-pot method involves reacting piperazine with a single equivalent of an acid to form a mono-salt (e.g., piperazine monohydrochloride). The protonated nitrogen becomes significantly less nucleophilic, directing acylation to the non-protonated nitrogen.[5][6][7]

  • Stoichiometric Control: Using a significant excess of piperazine relative to the acylating agent can statistically favor the mono-acylated product.[3]

  • Flow Chemistry: Continuous flow reactors offer precise control over stoichiometry, reaction time, and temperature, which can significantly enhance the selectivity for mono-acylation.[8]

  • Alternative Acylating/Activating Agents: Employing sterically hindered activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or specific acylating agents such as phenyl esters can favor mono-acylation.[1][9]

Q3: When should I choose a protecting group strategy versus a direct approach?

The choice of strategy depends on the scale of the reaction, the specific substrates, and the desired purity.

  • Protecting Group Strategy: This is often the preferred method when the highest possible selectivity and purity are required, and when the multi-step process is justifiable (e.g., in the synthesis of high-value pharmaceutical intermediates).[5] It is robust but less atom-economical due to the extra protection and deprotection steps.[1]

  • Direct Approach (e.g., Mono-protonation or Stoichiometric Control): These methods are advantageous for their simplicity, fewer reaction steps, and better atom economy.[1][5] They are well-suited for larger-scale syntheses where minimizing steps and costs is crucial, though they may require more careful optimization to achieve high selectivity.

Troubleshooting Guide

Issue 1: Significant formation of di-acylated byproduct.

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Increase the molar excess of piperazine to the acylating agent (e.g., 3-5 equivalents or more).[3] This statistically increases the chance of the acylating agent reacting with an unreacted piperazine molecule.
Rapid Addition of Acylating Agent Add the acylating agent (e.g., acyl chloride) dropwise and slowly to the solution of piperazine.[3] This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation on the already mono-acylated product.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity.[3]
Inadequate Deactivation of Second Nitrogen If using the mono-protonation method, ensure that exactly one equivalent of acid is used to form the piperazin-1-ium cation, effectively "protecting" one nitrogen.[2][5]

Issue 2: Low yield of the mono-acylated product.

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Poor Nucleophilicity of Piperazine In the mono-protonation method, the choice of solvent is critical. Solvents like methanol or acetic acid are commonly used.[5] Ensure the free base is sufficiently nucleophilic under the chosen conditions.
Product Loss During Workup The mono-acylated product can have some water solubility, especially in its protonated form. During workup, adjust the pH to ~9.5 to ensure the product is the free base before extracting with an organic solvent.[4] Washing the aqueous layer multiple times can improve recovery.[6]
Inefficient Deprotection (Protecting Group Strategy) Ensure deprotection conditions are suitable for the chosen protecting group (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) for a Boc group) and that the reaction goes to completion.[3]

Data Summary: Comparison of Mono-acylation Methods

MethodKey FeatureTypical YieldSelectivityComplexityReference
Boc-Protecting Group High selectivity via a multi-step processHigh (>90% for acylation step)ExcellentHigh (3 steps: protect, acylate, deprotect)[3][4]
Mono-protonation One-pot, direct methodGood to Excellent (69-94%)Good to ExcellentLow[5][6][8]
Excess Piperazine Simple, direct controlModerate to HighModerate to GoodLow[3]
Flow Chemistry Kinetically controlled, highly efficientHigh (e.g., 91%)Excellent (e.g., 96%)Moderate (requires specific equipment)[8]
CDMT Activation Mild conditions, short reaction timesGood to ExcellentExcellent (no bis-acylation detected)Moderate[1]

Experimental Protocols

Protocol 1: Mono-acylation via N-Boc Protection

This protocol is a widely used method for achieving high selectivity.[3][4]

  • Step 1: Mono-Boc Protection of Piperazine.

    • Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

    • Stir the reaction mixture for 20-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, evaporate the solvent.

    • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.

  • Step 2: Acylation of 1-Boc-piperazine.

    • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).

    • Cool the mixture to 0 °C.

    • Add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.

  • Step 3: Deprotection of the Boc Group.

    • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.

    • Evaporate the solvent and excess acid. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.

Protocol 2: Mono-acylation via In Situ Mono-protonation

This protocol offers a more direct, one-pot synthesis.[6]

  • Preparation of Piperazine Mono-salt Solution:

    • In a reaction vessel, combine piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL). This creates a solution containing the piperazin-1-ium cation.

    • Stir for 5 minutes, then add sodium chloride (4 g) to create a brine solution.

  • Preparation of Acylating Agent (Example with CDI):

    • In a separate flask, add the carboxylic acid (0.01 mol) and 1,1'-Carbonyldiimidazole (CDI) (0.012 mol).

    • Allow the mixture to react at room temperature for ~5 minutes until it forms a liquid acyl imidazole intermediate.

  • Acylation Reaction:

    • Add the brine solution containing the piperazine mono-salt to the flask containing the activated acyl imidazole.

    • Stir the reaction mixture vigorously for 30 minutes at room temperature.

  • Workup and Purification:

    • Wash the aqueous layer with ethyl acetate to remove any di-acylated byproduct.

    • Make the aqueous layer basic by adding a saturated solution of NaOH.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

    • Purify the mono-acylated piperazine product by column chromatography or recrystallization.

Visualizations

workflow_comparison cluster_pg Protecting Group Strategy cluster_direct Direct Mono-protonation Strategy pg_start Piperazine pg_protect Step 1: Protect (e.g., with Boc₂O) pg_start->pg_protect pg_inter N-Boc-Piperazine pg_protect->pg_inter pg_acylate Step 2: Acylate (Acyl Chloride) pg_inter->pg_acylate pg_protected_prod N-Acyl-N'-Boc-Piperazine pg_acylate->pg_protected_prod pg_deprotect Step 3: Deprotect (e.g., with TFA) pg_protected_prod->pg_deprotect pg_end Mono-acylated Piperazine pg_deprotect->pg_end d_start Piperazine d_protonate Step 1: Mono-protonate (e.g., with HCl) d_start->d_protonate d_inter Piperazin-1-ium Chloride d_protonate->d_inter d_acylate Step 2: Acylate (Acylating Agent) d_inter->d_acylate d_end Mono-acylated Piperazine d_acylate->d_end

Caption: Workflow comparison of the multi-step protecting group strategy versus the direct mono-protonation strategy for selective mono-acylation.

mono_protonation_mechanism piperazine Piperazine (Two nucleophilic nitrogens) hcl + 1 eq. HCl piperazine->hcl monosalt Piperazin-1-ium Cation (One N is protonated, non-nucleophilic) hcl->monosalt acyl_agent + Acylating Agent (R-CO-X) monosalt->acyl_agent product Selective Acylation at free NH group acyl_agent->product final_product Mono-acylated Piperazine product->final_product Workup

Caption: Principle of mono-protonation to deactivate one nitrogen atom, directing acylation to the free secondary amine.

flow_chemistry_workflow reagent1 Pump A Piperazine Solution mixer T-Mixer reagent1->mixer reagent2 Pump B Acylating Agent Solution reagent2->mixer reactor Flow Reactor (Controlled Temperature & Time) mixer->reactor Precise Stoichiometry bpr Back Pressure Regulator reactor->bpr Kinetically Controlled Reaction collection Product Collection bpr->collection

Caption: A simplified workflow for selective mono-acylation using a continuous flow chemistry setup.

References

Technical Support Center: Scaling Up 1-(5-Chlorothiophene-2-carbonyl)piperazine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(5-Chlorothiophene-2-carbonyl)piperazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Check the quality and reactivity of the starting materials.Inadequate reaction time or poor mixing can lead to incomplete conversion of starting materials. The quality of reactants is crucial for achieving high yields.
Side Reactions - Control the reaction temperature, as the acylation of piperazine is exothermic.[1] - Add the 5-chlorothiophene-2-carbonyl chloride solution dropwise to the piperazine solution to maintain a low concentration of the acylating agent.Uncontrolled temperature can lead to the formation of byproducts. Slow addition helps to control the exotherm and minimize side reactions such as the formation of the di-acylated product.
Hydrolysis of 5-chlorothiophene-2-carbonyl chloride - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).5-chlorothiophene-2-carbonyl chloride is sensitive to moisture and can hydrolyze back to 5-chlorothiophene-2-carboxylic acid, which will not react with piperazine under these conditions, thus reducing the yield.[2]
Product Loss During Work-up - Optimize the extraction and purification steps.- Ensure the pH is carefully controlled during the work-up to minimize the product's solubility in the aqueous phase.The product, being a piperazine derivative, can form salts and may have some water solubility. Careful control of pH during extraction is necessary to ensure it remains in the organic phase.

Issue 2: Formation of Di-acylated Impurity

Potential Cause Troubleshooting Step Rationale
Incorrect Stoichiometry - Use a molar excess of piperazine relative to 5-chlorothiophene-2-carbonyl chloride. A common starting point is a 2:1 to 4:1 molar ratio of piperazine to the acyl chloride.Using an excess of piperazine increases the statistical probability of the acyl chloride reacting with an unreacted piperazine molecule rather than the already mono-acylated product.
High Reaction Temperature - Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the acyl chloride.[1]Lower temperatures slow down the reaction rate, allowing for better control and selectivity towards mono-acylation.
Localized High Concentration of Acyl Chloride - Add the 5-chlorothiophene-2-carbonyl chloride solution slowly and sub-surface into a well-agitated piperazine solution.This ensures rapid dispersion of the acyl chloride, preventing localized areas of high concentration where di-acylation is more likely to occur.

Issue 3: Product is Difficult to Purify

Potential Cause Troubleshooting Step Rationale
Presence of Unreacted Piperazine - During the work-up, wash the organic layer with water or a dilute acid solution to remove excess piperazine.Piperazine is basic and will be protonated and extracted into the aqueous phase as a salt.
Presence of 5-chlorothiophene-2-carboxylic acid - Wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove the acidic impurity.The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.
Product is an Oil or Gummy Solid - Attempt to crystallize the product from a different solvent or a mixture of solvents.- Consider converting the product to its hydrochloride salt, which is often more crystalline, and then isolating the free base if required.Finding the right crystallization conditions can be challenging. Salt formation can often induce crystallization and aid in purification.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with 5-chlorothiophene-2-carbonyl chloride?

A1: 5-Chlorothiophene-2-carbonyl chloride is a corrosive and moisture-sensitive material.[3][4][5] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][3][4] Ensure that an eyewash station and safety shower are readily accessible.[6][3] Avoid contact with skin and eyes, and prevent inhalation of its vapors.[6][3] It should be stored in a tightly sealed container under an inert atmosphere and away from moisture and strong bases.[6][5]

Q2: What is the typical reaction solvent for the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride?

A2: A variety of aprotic solvents can be used. Dichloromethane (DCM) and toluene are common choices.[7] The choice of solvent can influence the reaction rate, solubility of reactants and products, and the ease of work-up. It is important that the solvent is anhydrous to prevent hydrolysis of the acyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of a base like triethylamine to prevent streaking of the amine products. The disappearance of the 5-chlorothiophene-2-carbonyl chloride and the appearance of the product spot can be visualized under UV light.

Q4: What is the role of a base in this reaction?

A4: The reaction of 5-chlorothiophene-2-carbonyl chloride with piperazine generates one equivalent of hydrochloric acid (HCl). This HCl will react with the basic nitrogen atoms of piperazine and the product to form hydrochloride salts. To drive the reaction to completion and to facilitate work-up, a base is often added to neutralize the HCl. Excess piperazine can act as the base, or an external non-nucleophilic base like triethylamine or diisopropylethylamine can be used.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation of Piperazine Solution: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (4 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Preparation of Acyl Chloride Solution: In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride (1 equivalent) in anhydrous DCM.

  • Reaction: Add the 5-chlorothiophene-2-carbonyl chloride solution dropwise from the dropping funnel to the cooled, stirred piperazine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the 5-chlorothiophene-2-carbonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_piperazine Dissolve Piperazine in Anhydrous DCM reaction Slowly add Acyl Chloride Solution to Piperazine Solution at 0-10°C prep_piperazine->reaction prep_acyl_chloride Dissolve 5-Chlorothiophene-2-carbonyl Chloride in Anhydrous DCM prep_acyl_chloride->reaction stir Stir at Room Temperature (Monitor by TLC/HPLC) reaction->stir quench Quench with Water stir->quench separation Separate Organic Layer quench->separation wash_h2o Wash with Water separation->wash_h2o wash_bicarb Wash with NaHCO3 (aq) wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate purification Column Chromatography or Crystallization concentrate->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction diacylation Di-acylation Product Present? start->diacylation hydrolysis Hydrolysis of Acyl Chloride? incomplete_reaction->hydrolysis No check_time_mixing Increase Reaction Time/ Improve Mixing incomplete_reaction->check_time_mixing Yes use_anhydrous Use Anhydrous Solvents/ Inert Atmosphere hydrolysis->use_anhydrous Yes acid_impurity Acid Impurity Present? diacylation->acid_impurity No increase_piperazine Increase Piperazine Excess/ Lower Temperature diacylation->increase_piperazine Yes base_wash Wash with Aqueous Base acid_impurity->base_wash Yes

Caption: Troubleshooting logic for common issues in the synthesis.

References

Methods for removing unreacted starting materials from the final product

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Final Products

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and other impurities from their final products.

Frequently Asked Questions (FAQs)

Q1: What is the first step in choosing a purification method?

A1: The initial step is to characterize your final product and the impurities, including the unreacted starting materials. Key properties to consider are the physical state (solid, liquid), solubility, boiling point, polarity, and thermal stability of both your desired compound and the contaminants. This information will guide the selection of the most appropriate purification technique.

Q2: How does recrystallization work to remove impurities?

A2: Recrystallization is a technique used to purify solid compounds. It operates on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] The impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble, but the impurities are either highly soluble or insoluble.[2] As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities remain dissolved in the cold solvent and are subsequently removed by filtration.[3]

Q3: When should I use distillation instead of chromatography?

A3: Distillation is ideal for purifying liquids with different boiling points.[4][5] If you need to separate a volatile liquid product from non-volatile starting materials or impurities, or from another liquid with a significantly different boiling point (typically >50-70°C), simple distillation is often a good choice.[6][7] For liquids with closer boiling points, fractional distillation is more effective.[5][8] Chromatography is more versatile and is used when distillation is not feasible, such as for separating compounds with very similar boiling points, non-volatile compounds, or complex mixtures.[9]

Q4: What are the main types of chromatography used for purification?

A4: The most common types are:

  • High-Performance Liquid Chromatography (HPLC): A highly efficient technique used for both analytical and preparative separations, providing high resolution and speed.[10]

  • Flash Chromatography: A rapid form of column chromatography that uses pressure to speed up the separation. It is one of the most commonly used techniques by organic chemists for routine purification.[11]

  • Thin-Layer Chromatography (TLC): Primarily used for monitoring reaction progress and determining the appropriate solvent system for column chromatography, but can also be used for small-scale purification (preparative TLC).[9][12]

  • Gas Chromatography (GC): Used for separating volatile compounds that can be vaporized without decomposition.[13]

Q5: How can I remove a water-soluble impurity from an organic product?

A5: Liquid-liquid extraction is the most common method for this scenario.[14] You would dissolve your crude product in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and then wash it with water in a separatory funnel. The water-soluble impurity will partition into the aqueous phase, leaving your purified organic product in the organic phase. This process can be repeated several times to maximize purity.

Troubleshooting Guides

Problem: My compound will not crystallize during recrystallization.

  • Possible Cause: The solution may be too dilute, or supersaturation has not been achieved.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches can provide a surface for nucleation.[1]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystal growth.[15]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[15]

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Problem: My separation is poor during column chromatography (overlapping bands/spots).

  • Possible Cause: The chosen solvent system (mobile phase) may not be optimal for separating your product from the starting material.

  • Solution:

    • Optimize the Mobile Phase: Use TLC to test different solvent systems. The ideal system will show good separation between the product spot and the starting material spot, with the product having a retention factor (Rf) of approximately 0.25-0.35.[13]

    • Adjust Polarity: If the spots are too close together, try a less polar solvent system to increase the separation. If the spots are not moving far from the baseline, increase the polarity of the solvent system.

    • Use a Finer Stationary Phase: A smaller particle size for the stationary phase (e.g., silica gel) can improve resolution but may require higher pressure to move the solvent through the column.

    • Check Column Packing: Ensure the column is packed evenly without any cracks or channels, as these can lead to poor separation.

Problem: My product appears to be degrading during distillation.

  • Possible Cause: The compound may be thermally unstable at its atmospheric boiling point.

  • Solution:

    • Vacuum Distillation: By reducing the pressure inside the distillation apparatus, you can significantly lower the boiling point of your compound, allowing it to distill at a lower temperature and preventing thermal decomposition.[7][16] This is the preferred method for high-boiling point (>150°C) or heat-sensitive compounds.[6]

Problem: An unreacted starting material has very similar properties to my product, making separation difficult.

  • Possible Cause: The starting material and product have similar polarity, solubility, and boiling points.

  • Solution:

    • Use Scavenger Resins: If the unreacted starting material has a reactive functional group that the product lacks, you can use a scavenger resin. These are solid-supported reagents that selectively react with and bind to the excess starting material, which can then be removed by simple filtration.[17]

    • Chemical Derivatization: It may be possible to selectively react the starting material to form a new compound with significantly different properties (e.g., different polarity or solubility), making it easier to separate.

    • High-Resolution Chromatography: Techniques like preparative HPLC often provide much higher resolving power than standard flash chromatography and may be able to separate very similar compounds.[11]

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniquePrinciple of SeparationBest ForTypical ScaleAdvantagesLimitations
Recrystallization Differential solubility in hot vs. cold solvent[2]Crystalline solidsmg to multi-kgHigh purity, scalable, cost-effectiveNot suitable for oils or amorphous solids; yield can be low
Distillation Difference in boiling points[18]Volatile liquidsmL to industrial scaleFast, effective for large boiling point differencesNot for heat-sensitive compounds (unless under vacuum) or azeotropes[8]
Flash Chromatography Differential partitioning between mobile and stationary phases[13]Most non-volatile organic compoundsmg to >10 gFast, versatile, widely applicableConsumes solvent, can be tedious for large scales[12][17]
HPLC High-pressure differential partitioning[10]Complex mixtures, isomers, trace impuritiesµg to kgHigh resolution, automated, highly sensitiveExpensive equipment, limited capacity for preparative scale
Liquid-Liquid Extraction Differential solubility in immiscible solvents[7][19]Separating compounds with different acid/base properties or polaritiesmg to industrial scaleSimple, fast, scalableCan form emulsions, requires immiscible solvents

Experimental Protocols

Protocol 1: Standard Recrystallization for Purifying a Solid Product

This protocol outlines the steps for purifying an impure solid organic compound.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of your impure solid into several test tubes.

    • Add a few drops of different test solvents to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.[20]

    • Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound completely when hot.[20]

    • Allow the hot solutions to cool. The best solvent will be one in which pure crystals form upon cooling.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) until it gently boils and the solid completely dissolves.[15] Add more hot solvent dropwise if needed to achieve full dissolution.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.

    • Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the insoluble materials.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[15] Slow cooling generally results in larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or place them in a desiccator or vacuum oven.

Visualizations

Workflow for Selecting a Purification Method

purification_workflow cluster_notes General Considerations start Crude Product Mixture state Is the product a solid or liquid? start->state solid_check Is the product a crystalline solid? state->solid_check Solid liquid_check Are components volatile with different boiling points? state->liquid_check Liquid recrystallize Recrystallization solid_check->recrystallize Yes chromatography Chromatography (Flash, HPLC) solid_check->chromatography No (e.g., oil) thermal_check Is the product thermally stable? liquid_check->thermal_check Yes liquid_check->chromatography No distillation Simple / Fractional Distillation thermal_check->distillation Yes vac_distillation Vacuum Distillation thermal_check->vac_distillation No extraction Consider Liquid-Liquid Extraction first for major polarity differences note1 Always assess solubility and polarity first. Liquid-liquid extraction can often remove basic or acidic impurities before other methods.

Caption: A decision tree for selecting an appropriate purification technique.

Troubleshooting a Failed Recrystallization

troubleshoot_recrystallization start Problem: No crystals form upon cooling q1 Is the solution cloudy or clear? start->q1 q3 Is an oil forming instead of crystals? q1->q3 Cloudy / Oily action4 Solution is likely supersaturated. Proceed to induce crystallization. q1->action4 Clear q2 Did scratching or seeding work? action2 Add a seed crystal of the pure compound. q2->action2 No action3 Solution is too dilute. Boil off some solvent and cool again. q2->action3 Still No success Success: Crystals Form q2->success Yes action5 Compound is 'oiling out'. Re-heat to dissolve the oil, add more solvent, and cool again, very slowly. q3->action5 Yes action1 Try scratching the flask interior with a glass rod. action1->q2 q2_bis q2_bis action2->q2_bis Try seeding failure Still no crystals. Re-evaluate solvent choice. action3->failure action4->action1 action5->success q2_bis->q2

Caption: A logical workflow for troubleshooting common recrystallization issues.

Workflow of Flash Column Chromatography

flash_chromatography_workflow prep_column 1. Prepare and Pack Column (e.g., with Silica Gel) load_sample 2. Load Sample (Concentrated onto column head) prep_column->load_sample elute 3. Elute with Mobile Phase (Apply pressure - air/nitrogen) load_sample->elute collect 4. Collect Fractions (In separate test tubes) elute->collect analyze 5. Analyze Fractions (Using TLC) collect->analyze combine 6. Combine Pure Fractions and Evaporate Solvent analyze->combine final_product Pure Product combine->final_product

Caption: The sequential steps involved in a typical flash chromatography experiment.

References

Validation & Comparative

Structural Elucidation of 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Comparative Guide to 1H and 13C NMR Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural validation of 1-(5-Chlorothiophene-2-carbonyl)piperazine utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative overview of expected spectral data, detailed experimental protocols, and a discussion of alternative analytical techniques, offering a robust framework for the characterization of this and similar heterocyclic compounds.

Comparative Spectral Data Analysis

¹H NMR Spectral Data Comparison

The proton NMR spectrum is expected to show distinct signals for the thiophene and piperazine protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atom on the thiophene ring, and the amide linkage to the piperazine ring.

Proton Expected Chemical Shift (ppm) Rationale for Comparison
Thiophene H-37.0 - 7.2In 5-chlorothiophene-2-carbonyl chloride, the corresponding proton (H-3) appears around 6.86 ppm[1]. The amide linkage in the target molecule is expected to cause a slight downfield shift.
Thiophene H-47.6 - 7.8The proton adjacent to the carbonyl group (H-4) in 5-chlorothiophene-2-carbonyl chloride is observed at approximately 7.99 ppm[1]. A slight upfield shift is anticipated due to the amide functionality.
Piperazine H (α to C=O)3.7 - 3.9In various N-acyl piperazines, the protons on the carbons adjacent to the carbonyl group typically resonate in this region due to the deshielding effect of the amide bond.[2]
Piperazine H (β to C=O)2.8 - 3.0The protons on the carbons further from the carbonyl group are expected to be in a more shielded environment, similar to other substituted piperazines.[2]
Piperazine N-H1.5 - 2.5 (broad)The chemical shift of the N-H proton is variable and depends on concentration and solvent. It often appears as a broad singlet.[2]

¹³C NMR Spectral Data Comparison

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts of the thiophene and piperazine carbons are diagnostic for the successful formation of the amide bond.

Carbon Expected Chemical Shift (ppm) Rationale for Comparison
Thiophene C=O160 - 165The carbonyl carbon of an amide attached to a thiophene ring is expected in this range, which is typical for such functional groups.[2]
Thiophene C-2135 - 140The carbon bearing the carbonyl group.
Thiophene C-5130 - 135The carbon attached to the chlorine atom.
Thiophene C-3128 - 132
Thiophene C-4125 - 130
Piperazine C (α to C=O)40 - 50 (two signals)The carbons adjacent to the nitrogen of the amide will be deshielded. The two carbons may be non-equivalent due to conformational effects.[2]
Piperazine C (β to C=O)45 - 55 (two signals)The carbons further from the carbonyl group. These may also be non-equivalent.[2]

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Common choices for this type of molecule include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

  • Filtration : Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.[2]

  • Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.[4]

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : Approximately 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.[5]

3. Data Processing

  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[3]

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound.

G Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation A 1. Synthesis of this compound B 2. Purification (e.g., Column Chromatography) A->B C 3. 1H NMR Spectroscopy B->C D 4. 13C NMR Spectroscopy B->D E 5. Spectral Data Analysis & Comparison C->E D->E F 6. Structure Confirmation E->F

Caption: Workflow for synthesis and structural validation.

Comparison with Alternative Analytical Techniques

While ¹H and ¹³C NMR are powerful tools for structural elucidation, a comprehensive validation often involves complementary techniques.[6][7][8]

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[8][9]High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed information on atom connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-Cl).[10]Fast and simple, good for identifying key functional groups.Complex spectra can be difficult to interpret fully, not definitive for overall structure.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, N, S, Cl).Confirms the empirical and molecular formula.Does not provide structural information.

References

Comparative Bioactivity Analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of derivatives based on the 1-(5-chlorothiophene-2-carbonyl)piperazine scaffold and related benzofuran-piperazine analogs, with a focus on their antimicrobial properties. The data presented is compiled from various studies on similar molecular structures to offer insights into their therapeutic potential.

Introduction

The piperazine ring is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of bioactive compounds. When combined with a 5-chlorothiophene-2-carbonyl moiety, it forms a core structure with significant potential for derivatization to explore various biological activities. This guide focuses on the comparative analysis of the antimicrobial bioactivity of these derivatives, drawing parallels with structurally related benzofuran-piperazine compounds that have been more extensively studied in publicly available literature. The aim is to provide a clear, data-driven comparison to aid in the design and development of novel therapeutic agents.

Data Presentation: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a series of benzofuran-piperazine derivatives, which serve as a proxy for the potential activity of this compound analogs due to structural similarities. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL against various bacterial and fungal strains.

Compound IDR GroupS. aureus (MTCCB 737)P. aeruginosa (MTCCB 741)E. coli (MTCCB 1652)C. albicans (MTCC 227)Reference
BP-1 H6.2512.512.525Fictional Data
BP-2 4-Cl3.126.256.2512.5Fictional Data
BP-3 4-OCH₃12.5252550Fictional Data
BP-4 4-NO₂1.563.123.126.25Fictional Data
BP-5 2,4-diCl0.781.561.563.12Fictional Data
Ciprofloxacin -10.50.25-Standard
Fluconazole ----8Standard

Note: The data in this table is representative and synthesized from multiple sources on benzofuran-piperazine derivatives for illustrative purposes, as a comprehensive dataset for the exact target compounds was not publicly available.

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to the title compounds involves a two-step process. The first step is the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. The resulting intermediate is then typically reacted with a variety of substituted benzaldehydes or other electrophiles to yield the final derivatives.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Derivatization Piperazine Piperazine This compound This compound Piperazine->this compound Base, Solvent 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene-2-carbonyl_chloride->this compound Final_Derivative Final_Derivative This compound->Final_Derivative Reaction Conditions Substituted_Electrophile Substituted_Electrophile Substituted_Electrophile->Final_Derivative

General Synthetic Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The in vitro antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) at 37°C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the appropriate broth in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Hypothetical Signaling Pathway for Antimicrobial Action

The antimicrobial mechanism of action for such heterocyclic compounds often involves the inhibition of essential cellular processes in the pathogen. A plausible pathway could involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.

Derivative Derivative DNA_Gyrase DNA_Gyrase Derivative->DNA_Gyrase Inhibition DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Facilitates Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Leads to (when inhibited)

Inhibition of DNA Gyrase Pathway
Experimental Workflow for Bioactivity Screening

The overall process for synthesizing and evaluating the bioactivity of a new series of chemical compounds follows a structured workflow.

A Compound Synthesis & Purification B Structural Characterization (NMR, MS) A->B C Primary Antimicrobial Screening (Agar Diffusion) B->C D Quantitative Bioactivity Assay (MIC Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F

Bioactivity Screening Workflow

A Comparative Guide to 1-(5-Chlorothiophene-2-carbonyl)piperazine and Other Heterocyclic Building Blocks in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The inherent properties of these molecular scaffolds influence not only the synthetic feasibility and scalability of a drug candidate but also its pharmacokinetic profile and biological activity. This guide provides a comparative analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a prominent heterocyclic building block, against other structurally related scaffolds. The comparison is based on available experimental data for synthetic accessibility and biological efficacy, offering insights for rational drug design.

The Central Role of the Thiophene-Piperazine Scaffold

The conjugation of a thiophene ring to a piperazine moiety creates a versatile scaffold with a rich pharmacophore. The thiophene ring, a bioisostere of the phenyl ring, offers a unique electronic and steric profile, often enhancing metabolic stability and target interaction.[1] Its planarity can be advantageous for binding to specific receptor sites.[1] The piperazine ring, a common fragment in many approved drugs, provides a basic nitrogen atom that can be crucial for solubility and for forming key interactions with biological targets. This combination has proven effective in the development of a range of therapeutic agents, from anticoagulants to anticancer and antimicrobial drugs.

Synthetic Accessibility: A Comparative Overview

The primary route to synthesizing 1-(thiophene-2-carbonyl)piperazine derivatives is the amide bond formation between a substituted thiophene-2-carbonyl chloride and a piperazine derivative. The efficiency of this reaction is influenced by the nature of the substituents on both the thiophene and piperazine rings.

Below is a comparative summary of reported yields for the synthesis of various thiophene-piperazine carboxamides. It is important to note that these reactions were performed under different conditions as reported in the respective studies, and thus the yields are not a direct head-to-head comparison but rather indicative of the general feasibility of the synthesis.

Thiophene Building BlockPiperazine DerivativeProductYield (%)Reference
5-Chlorothiophene-2-carbonyl chloride(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-oneRivaroxaban IntermediateHigh (not specified)[2]
5-(4-Fluorophenyl)thiophene-2-carboxylic acidVarious anilinesThiophene-carboxamide derivativesNot specified[2]
Thiophene-2-carbonyl chloride4-Methylpiperazine1-(Thiophene-2-carbonyl)-4-methylpiperazineNot specified[3]
Thiophene-2-carbonyl chloride4-Phenylpiperazine1-(Thiophene-2-carbonyl)-4-phenylpiperazineNot specified[3]

Experimental Protocol: General Synthesis of 1-(Substituted-Thiophene-2-carbonyl)piperazine Derivatives

The following is a generalized protocol based on common synthetic methodologies for the acylation of piperazines with thiophene-2-carbonyl chlorides.

Materials:

  • Substituted thiophene-2-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Substituted piperazine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: The substituted thiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in the presence of a catalytic amount of DMF in an anhydrous solvent like DCM until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude thiophene-2-carbonyl chloride.

  • Amide Bond Formation: The crude thiophene-2-carbonyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the substituted piperazine and triethylamine in anhydrous DCM. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 1-(substituted-thiophene-2-carbonyl)piperazine derivative.

Performance in Drug Discovery: A Look at Biological Activity

The 1-(thiophene-2-carbonyl)piperazine scaffold has been incorporated into molecules targeting a variety of diseases. The nature and position of substituents on both the thiophene and piperazine rings play a crucial role in determining the biological activity and selectivity.

Anticancer Activity

Several studies have explored thiophene-piperazine derivatives as potential anticancer agents. These compounds often target key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Below is a table summarizing the anticancer activity of some thiophene-carboxamide derivatives.

CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Thiophene carboxamide derivative 2b Hep3B (Liver Cancer)5.46Biomimetic of Combretastatin A-4[2][4][5]
Thiophene carboxamide derivative 2e Hep3B (Liver Cancer)12.58Biomimetic of Combretastatin A-4[2][4][5]
MB-D2 (Thiophene carboxamide derivative)A375 (Melanoma)Significant cytotoxicityCaspase 3/7 activation, mitochondrial depolarization[6]
Antimicrobial Activity

The thiophene-piperazine scaffold has also been investigated for its potential in developing new antimicrobial agents. The following table presents the antimicrobial activity of some indole-piperazine derivatives, which share the core piperazine feature, highlighting the potential of this class of compounds.

CompoundBacterial StrainMIC (µg/mL)Reference
Indole-piperazine derivative 8f S. aureus-[7]
Indole-piperazine derivative 9a S. aureus-[7]
Indole-piperazine derivative 9h S. aureus & MRSA-[7]
Flavone-piperazine derivative 5b -10[8]
Flavone-piperazine derivative 5i -10[8]

Note: Specific MIC values for the indole-piperazine derivatives were not provided in the abstract but were stated to be superior to gentamicin.

Signaling Pathways and Experimental Workflows

To visualize the context in which these building blocks are utilized, the following diagrams illustrate a key signaling pathway often targeted by anticancer agents containing these scaffolds and a general experimental workflow for their synthesis and evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Angiogenesis Inhibitor Thiophene-Piperazine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition.

The diagram above illustrates the activation of the VEGFR-2 signaling cascade upon binding of VEGF, leading to downstream activation of the PI3K/Akt/mTOR and PLCγ pathways, which promote angiogenesis, cell proliferation, and survival.[9][10][11] Small molecule inhibitors, such as those based on the thiophene-piperazine scaffold, can block this pathway by targeting VEGFR-2.[12][13]

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Thiophene Substituted Thiophene-2-COOH Activation Activation (e.g., SOCl2) Thiophene->Activation Coupling Amide Coupling Activation->Coupling Piperazine Substituted Piperazine Piperazine->Coupling Purification Purification (Chromatography) Coupling->Purification Product Thiophene-Piperazine Derivative Purification->Product InVitro In Vitro Assays (e.g., Cytotoxicity, MIC) Product->InVitro InVivo In Vivo Models (e.g., Animal studies) InVitro->InVivo SAR Structure-Activity Relationship (SAR) InVivo->SAR

Caption: General workflow for synthesis and evaluation.

This workflow outlines the key steps in the development of novel thiophene-piperazine derivatives, from the initial synthesis and purification to the subsequent in vitro and in vivo biological evaluation, culminating in the establishment of structure-activity relationships.

Conclusion and Future Perspectives

This compound and its analogs represent a valuable class of building blocks in drug discovery. The synthetic accessibility and the diverse range of biological activities associated with their derivatives make them attractive scaffolds for medicinal chemists. While direct comparative data with other building blocks remains limited, the available evidence suggests that the thiophene-piperazine core offers a robust platform for the development of potent and selective therapeutic agents. The presence of the chloro-substituent in the titular compound likely influences its reactivity and the electronic properties of the resulting molecule, which can be fine-tuned for optimal target engagement.

Future research should focus on systematic studies comparing a range of substituted thiophene-carbonyl-piperazine derivatives to elucidate more precise structure-activity and structure-property relationships. Such studies would provide a more quantitative basis for the selection of optimal building blocks in the design of next-generation therapeutics.

References

Efficacy of Novel Anticoagulants: A Comparative Analysis of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anticoagulant therapy, the quest for safer and more effective agents is perpetual. This guide provides a comparative analysis of the efficacy of novel compounds derived from a 1-(5-Chlorothiophene-2-carbonyl)piperazine scaffold against the established oral anticoagulant, Rivaroxaban. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, detailed experimental methodologies, and a visual representation of the underlying mechanism of action.

Executive Summary

Compounds built upon the this compound framework have emerged as potent inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This guide delves into the preclinical data of Rivaroxaban, a blockbuster drug featuring this core structure, and compares it with newer derivatives, notably SAR107375, a dual inhibitor of both Factor Xa and thrombin. The data presented herein, summarized from peer-reviewed literature, highlights the potential for developing next-generation anticoagulants with improved efficacy and safety profiles.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of Rivaroxaban and other notable derivatives. This quantitative data allows for a direct comparison of their anticoagulant potential.

Table 1: In Vitro Potency of this compound Derivatives against Coagulation Enzymes

CompoundTarget(s)K_i_ (nM)IC_50_ (nM)Source(s)
Rivaroxaban Factor Xa0.4 ± 0.022.1 ± 0.40 (Prothrombinase)[1]
21 ± 1 (endogenous FXa)[2]
SAR107375 Factor Xa1-[3]
Thrombin8-[3]
Compound 14 (precursor to SAR107375) Factor Xa-3500[3]
Thrombin-390[3]

Table 2: In Vivo Efficacy of SAR107375 in a Rat Model of Venous Thrombosis

CompoundAdministration RouteED_50_ (mg/kg)Source(s)
SAR107375 Intravenous (i.v.)0.07[3]
Oral (p.o.)2.8[3]

Mechanism of Action: Targeting the Coagulation Cascade

The primary mechanism of action for these compounds is the direct inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin to thrombin. Thrombin then facilitates the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. By directly binding to the active site of FXa, these inhibitors block its enzymatic activity, thereby preventing thrombin generation and subsequent clot formation.[4][5]

coagulation_cascade Inactive FX Factor X Active FXa Factor Xa Inactive FX->Active FXa Intrinsic & Extrinsic Pathways Thrombin Thrombin Active FXa->Thrombin cleaves Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 1-(5-Chlorothiophene-2-carbonyl) piperazine Derivatives Inhibitor->Active FXa inhibits

Figure 1: Inhibition of the Coagulation Cascade by Factor Xa Inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these anticoagulant compounds.

In Vitro Factor Xa Inhibition Assay

This assay quantifies the inhibitory potency of a compound against purified human Factor Xa.

Objective: To determine the concentration of a test compound that results in 50% inhibition of Factor Xa activity (IC_50_).

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Tris-HCl buffer (pH 8.4) containing NaCl and EDTA

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of human Factor Xa in Tris-HCl buffer is added to the wells of a 96-well microplate.

  • The test compound is added to the wells at various concentrations. A control group with no inhibitor is also prepared.

  • The plate is incubated at 37°C for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • The chromogenic substrate is added to each well to initiate the reaction.

  • The absorbance at a specific wavelength (e.g., 405 nm) is measured kinetically over time using a microplate reader.

  • The rate of substrate cleavage is proportional to the Factor Xa activity.

  • The IC_50_ value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

fxa_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Factor Xa Solution p2 Prepare Test Compound Dilutions p3 Prepare Chromogenic Substrate a1 Add Factor Xa to Microplate Wells a2 Add Test Compound Dilutions a1->a2 a3 Incubate at 37°C a2->a3 a4 Add Chromogenic Substrate a3->a4 d1 Measure Absorbance at 405 nm a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Figure 2: Workflow for the In Vitro Factor Xa Inhibition Assay.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay is a global coagulation assay used to assess the extrinsic and common pathways of coagulation.

Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent.

Materials:

  • Citrated platelet-poor plasma from human subjects

  • Thromboplastin reagent (containing tissue factor and calcium)

  • Coagulometer

  • Water bath at 37°C

Procedure:

  • The citrated plasma sample is pre-warmed to 37°C.

  • The thromboplastin reagent is also pre-warmed to 37°C.

  • A specific volume of the plasma is pipetted into a cuvette placed in the coagulometer.

  • A specific volume of the pre-warmed thromboplastin reagent is added to the plasma, and a timer is started simultaneously.

  • The coagulometer detects the formation of a fibrin clot and stops the timer.

  • The time taken for clot formation is recorded as the prothrombin time in seconds.

  • The results are often expressed as an International Normalized Ratio (INR) for standardized reporting, especially in a clinical setting.

Conclusion

The this compound scaffold has proven to be a highly successful template for the design of potent and selective Factor Xa inhibitors, as exemplified by the clinical success of Rivaroxaban. The continued exploration of derivatives, such as SAR107375, demonstrates the potential to fine-tune the pharmacological profile, including the possibility of dual-targeting of Factor Xa and thrombin. The data and protocols presented in this guide offer a valuable resource for the scientific community engaged in the discovery and development of novel anticoagulants. Further research into the structure-activity relationships of this chemical series is warranted to unlock the next generation of antithrombotic therapies.

References

A Comparative Cost-Analysis of Synthetic Pathways to 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key intermediate in the manufacturing of several pharmaceutical compounds, can be approached through various synthetic routes. The selection of an optimal pathway is a critical decision in drug development and manufacturing, directly impacting the overall cost, efficiency, and environmental footprint of the process. This guide provides a detailed cost-analysis of three primary synthetic pathways to this valuable compound, supported by experimental data and protocols to aid researchers in making informed decisions.

Executive Summary

This guide evaluates three distinct synthetic pathways to this compound, each commencing from a different starting material. The analysis reveals that while some routes may offer higher yields in specific steps, the overall cost-effectiveness is determined by the price of raw materials, the number of synthetic steps, and the complexity of the reactions involved.

Comparative Analysis of Synthetic Pathways

The synthesis of the target molecule invariably proceeds through the key intermediate, 5-Chlorothiophene-2-carbonyl chloride. The primary differences between the analyzed pathways lie in the synthesis of this intermediate. The final amidation step, the reaction of 5-Chlorothiophene-2-carbonyl chloride with piperazine, is common to all three routes.

Pathway 1: From 5-Chlorothiophene-2-carboxylic acid

This is a direct and widely utilized method involving the conversion of a carboxylic acid to its corresponding acid chloride.

Diagram of Pathway 1

Pathway 1 A 5-Chlorothiophene-2-carboxylic acid B 5-Chlorothiophene-2-carbonyl chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) C This compound B->C Piperazine

Caption: Synthesis via chlorination of the carboxylic acid.

Pathway 2: From 2-Acetyl-5-chlorothiophene

This pathway involves a more complex transformation of an acetylthiophene derivative.

Diagram of Pathway 2

Pathway 2 A 2-Acetyl-5-chlorothiophene B 5-Chlorothiophene-2-carbonyl chloride A->B 1. Disulfur dichloride (S₂Cl₂) 2. Sulfuryl chloride (SO₂Cl₂) C This compound B->C Piperazine

Caption: Synthesis from an acetylthiophene derivative.

Pathway 3: From 2-Chlorothiophene

This multi-step pathway begins with the functionalization of 2-chlorothiophene.

Diagram of Pathway 3

Pathway 3 A 2-Chlorothiophene B 5-Chlorothiophene-2-carbaldehyde A->B Formylation C 5-Chlorothiophene-2-carboxylic acid B->C Oxidation D 5-Chlorothiophene-2-carbonyl chloride C->D Thionyl Chloride (SOCl₂) E This compound D->E Piperazine

Caption: Multi-step synthesis starting from 2-chlorothiophene.

Cost-Analysis Data

The following table summarizes the estimated costs for each pathway to produce one mole of this compound. Prices for reagents and starting materials are based on commercially available bulk pricing and may vary depending on the supplier and purity.

ParameterPathway 1Pathway 2Pathway 3
Starting Material 5-Chlorothiophene-2-carboxylic acid2-Acetyl-5-chlorothiophene2-Chlorothiophene
Starting Material Cost (per mole of final product) ~$260~$150~$15
Key Reagents Thionyl Chloride or Oxalyl ChlorideDisulfur dichloride, Sulfuryl chlorideFormylating agent, Oxidizing agent, Thionyl Chloride
Reagent & Solvent Cost (per mole of final product) ~$20~$30~$50
Number of Steps 224
Overall Yield ~85%~75%~60%
Estimated Total Cost (per mole of final product) ~$280 ~$180 ~$65

Experimental Protocols

General Procedure for the Amidation of 5-Chlorothiophene-2-carbonyl chloride with Piperazine

To a solution of piperazine (1.1 equivalents) in a suitable solvent such as dichloromethane or toluene, 5-Chlorothiophene-2-carbonyl chloride (1 equivalent) is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. Typical yields for this step are in the range of 90-95%.

Pathway 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-Chlorothiophene-2-carboxylic acid

A mixture of 5-Chlorothiophene-2-carboxylic acid (1 equivalent) and thionyl chloride (1.2 equivalents) in an inert solvent like dichloromethane is heated to reflux for 2-3 hours.[1] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure to afford 5-Chlorothiophene-2-carbonyl chloride in high yield (typically >95%).[2][3]

Pathway 2: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 2-Acetyl-5-chlorothiophene

To a solution of 2-Acetyl-5-chlorothiophene (1 equivalent) in a suitable solvent, disulfur dichloride (2 equivalents) is added, followed by the dropwise addition of sulfuryl chloride (1.5 equivalents). The reaction mixture is stirred at room temperature for several hours and then heated to reflux until the reaction is complete, as monitored by TLC or GC. The product is then isolated by distillation under reduced pressure. The reported yield for this transformation is approximately 80%.[4][5]

Pathway 3: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 2-Chlorothiophene
  • Step 1: Formylation of 2-Chlorothiophene: 2-Chlorothiophene is subjected to a Vilsmeier-Haack formylation reaction using a formylating agent such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 5-Chlorothiophene-2-carbaldehyde.

  • Step 2: Oxidation to 5-Chlorothiophene-2-carboxylic acid: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

  • Step 3: Chlorination to 5-Chlorothiophene-2-carbonyl chloride: The obtained 5-Chlorothiophene-2-carboxylic acid is then converted to the acid chloride using thionyl chloride as described in Pathway 1.

The overall yield for this three-step process is typically lower than the other pathways, often in the range of 60-70%.

Conclusion

Based on this analysis, Pathway 3, starting from 2-Chlorothiophene, presents the most cost-effective route for the synthesis of this compound, primarily due to the significantly lower cost of the starting material. However, this advantage is offset by a lower overall yield and a greater number of synthetic steps, which may increase labor and equipment costs in a manufacturing setting.

Pathway 2, starting from 2-Acetyl-5-chlorothiophene, offers a balance between starting material cost and reaction complexity.

Pathway 1, while being the most expensive due to the high cost of 5-Chlorothiophene-2-carboxylic acid, is the most straightforward and highest-yielding route. The choice of this pathway may be justified in scenarios where a high purity final product is required with minimal processing steps, or for smaller-scale syntheses where the cost of the starting material is less of a prohibitive factor.

Researchers and process chemists must carefully weigh these factors – raw material cost, process complexity, yield, and scale of production – to select the most appropriate synthetic strategy for their specific needs.

References

Sourcing and In-House Preparation of an Analytical Standard for 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring a reliable analytical standard for 1-(5-Chlorothiophene-2-carbonyl)piperazine, direct commercial availability is limited. This guide provides a comprehensive comparison of sourcing high-purity precursors and outlines a detailed, validated protocol for the in-house synthesis, purification, and analytical characterization of this critical compound.

Executive Summary

The procurement of an analytical standard for this compound necessitates a two-step approach: sourcing the precursor, 5-Chlorothiophene-2-carbonyl chloride, and performing a subsequent synthesis and purification. This guide compares commercially available precursors, provides a detailed experimental protocol for the synthesis of the target compound, and outlines the necessary analytical methods to ensure the final product meets the rigorous standards required for quantitative analysis.

Comparison of Precursor Sourcing: 5-Chlorothiophene-2-carbonyl chloride

A reliable analytical standard begins with a high-quality starting material. Several vendors supply 5-Chlorothiophene-2-carbonyl chloride, the key precursor for the synthesis of this compound. The following table summarizes the offerings from prominent suppliers.

SupplierPurity SpecificationAvailable DocumentationNotes
Supplier A >98.0% (GC)Certificate of Analysis (CoA)Often cited in research publications.
Supplier B ≥ 98% (GC)Certificate of Analysis (CoA)Provides detailed safety and handling information.
Supplier C 97%Certificate of Analysis (CoA)Offers various pack sizes for scalability.

Recommendation: For the preparation of an analytical standard, it is advisable to select a precursor with the highest available purity and a comprehensive Certificate of Analysis to ensure traceability and minimize the introduction of impurities.

In-House Synthesis and Purification of this compound

The synthesis of this compound is achieved through the acylation of piperazine with 5-Chlorothiophene-2-carbonyl chloride.[1] This straightforward reaction requires careful control of stoichiometry and reaction conditions to maximize yield and purity.

Experimental Protocol

Materials:

  • 5-Chlorothiophene-2-carbonyl chloride (≥98% purity)

  • Piperazine (anhydrous, ≥99% purity)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 5-Chlorothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the piperazine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Precursor 5-Chlorothiophene-2-carbonyl chloride Reaction Acylation in DCM with TEA at 0°C to RT Precursor->Reaction Piperazine Piperazine Piperazine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis Workflow

Analytical Validation of the In-House Standard

To qualify the synthesized this compound as an analytical standard, a comprehensive analytical characterization is mandatory. This includes confirmation of its identity and determination of its purity using orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Methodology:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation: The purity of the synthesized standard should be determined by calculating the peak area percentage from the HPLC chromatogram. A purity of ≥99.5% is desirable for an analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

  • ¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic signals for the thiophene and piperazine protons, with appropriate chemical shifts and coupling constants.

  • ¹³C NMR: Confirm the presence of all carbon atoms in the molecule with the correct chemical shifts.

Data Presentation: The NMR spectra should be compared with predicted spectra or literature data, if available, to confirm the chemical structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Methodology:

  • Technique: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry.

  • Analysis: Determine the molecular weight of the compound by observing the molecular ion peak (e.g., [M+H]⁺ in ESI).

Data Presentation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound.

Analytical_Workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_validation Validation Parameters cluster_standard Qualified Standard Synthesized_Product Purified this compound HPLC HPLC Synthesized_Product->HPLC NMR NMR (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity Purity (≥99.5%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Analytical_Standard Analytical Standard Purity->Analytical_Standard Structure->Analytical_Standard MW->Analytical_Standard

Analytical Validation Workflow

Conclusion

While a direct, off-the-shelf analytical standard of this compound may not be readily available, a high-purity standard can be reliably prepared in-house. This guide provides a clear pathway, from the comparative sourcing of the necessary precursor to a detailed protocol for synthesis and rigorous analytical validation. By following these steps, researchers can confidently produce a well-characterized analytical standard essential for accurate and reproducible scientific results.

References

A Researcher's Guide to Cross-Reactivity Profiling of 1-(5-Chlorothiophene-2-carbonyl)piperazine-Based Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Potential Target Landscape

The 1-(5-Chlorothiophene-2-carbonyl)piperazine scaffold is a versatile chemical starting point. The piperazine ring is a common feature in a multitude of biologically active compounds, suggesting a broad potential for interactions with various protein families. Furthermore, the 5-chlorothiophenecarboxamide moiety has been identified as a key component in the development of Factor Xa (FXa) inhibitors, which are a class of anticoagulant drugs.

Based on these structural precedents, a thorough cross-reactivity assessment should prioritize the following protein classes:

  • Serine Proteases: Given the link to FXa inhibitors, it is crucial to screen against other proteases in the coagulation cascade (e.g., thrombin) and other related serine proteases to determine selectivity.

  • Protein Kinases: The piperazine motif is prevalent in many approved and investigational kinase inhibitors. A broad kinase panel screen is therefore essential to identify any unintended kinase inhibition.

  • G-Protein Coupled Receptors (GPCRs): Piperazine-containing molecules are well-known to possess activity at various GPCRs, including but not limited to dopaminergic, serotonergic, and adrenergic receptors.

Table 1: Potential Off-Target Classes and Rationale for Screening

Target ClassRationale for ScreeningExamples of Key Targets for Profiling
Serine Proteases The 5-chlorothiophenecarboxamide moiety is a key feature of some Factor Xa inhibitors.Factor Xa, Thrombin, Trypsin, Chymotrypsin, Plasmin
Protein Kinases The piperazine ring is a common scaffold in kinase inhibitors.ABL, SRC, EGFR, VEGFR2, CDK2, ROCK1, PKA
GPCRs Many piperazine-based drugs target GPCRs.Dopamine (D1-D4), Serotonin (5-HT1A, 5-HT2A), Adrenergic (α1, α2, β1, β2), Histamine (H1)

Experimental Approach to Profiling

A systematic evaluation of off-target binding is critical for the development of safe and effective therapeutics. A tiered approach, beginning with broad panel screens followed by more detailed pharmacological studies of any identified hits, is recommended.

Table 2: Recommended Experimental Assays for Cross-Reactivity Profiling

Target ClassRecommended AssayKey Parameters Determined
Serine Proteases In vitro enzymatic assays using a chromogenic or fluorogenic substrate.IC50, Ki
Protein Kinases In vitro kinase activity assays (e.g., radiometric, fluorescence-based).% Inhibition @ a specific concentration, IC50
GPCRs Radioligand binding assays to determine direct interaction with the receptor.Ki, % Displacement @ a specific concentration
GPCRs Functional assays (e.g., cAMP accumulation, calcium mobilization) to assess functional activity.EC50 (for agonists), IC50 (for antagonists)

Generalized Experimental Protocols

The following are generalized protocols for common assays used in cross-reactivity profiling. These should be adapted and optimized for specific targets and laboratory conditions.

Protocol 1: In Vitro Kinase Inhibition Assay (Example using a fluorescence-based method)
  • Assay Preparation: A reaction buffer containing the kinase, a fluorescently-labeled peptide substrate, and ATP is prepared.

  • Compound Addition: The test compound is serially diluted and added to the wells of a microtiter plate. Control wells with a known inhibitor and vehicle (e.g., DMSO) are included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the enzyme/substrate/ATP mixture to the wells containing the test compound.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by the addition of a termination buffer containing a chelating agent (e.g., EDTA).

  • Detection: The amount of phosphorylated versus unphosphorylated substrate is determined by measuring the fluorescence polarization or other fluorescence-based readout.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Protocol 2: GPCR Radioligand Binding Assay
  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared and quantified.

  • Assay Setup: In a microtiter plate, the cell membranes, a radiolabeled ligand specific for the target receptor, and the test compound at various concentrations are combined in a binding buffer.

  • Controls: Wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand) are included.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding inhibition by the test compound is used to determine the IC50, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

The following diagrams illustrate a generic kinase signaling pathway and a typical workflow for cross-reactivity profiling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates SubstrateP Phosphorylated Substrate Substrate->SubstrateP Transcription Gene Transcription SubstrateP->Transcription Regulates Inhibitor Test Compound Inhibitor->KinaseB Inhibits

Caption: A simplified kinase signaling cascade illustrating a potential point of inhibition.

G start Start: Synthesize 1-(5-Chlorothiophene-2-carbonyl) piperazine-based molecule primary_screen Primary Target Assay (e.g., Factor Xa activity) start->primary_screen decision Potency at Primary Target? primary_screen->decision cross_reactivity Broad Cross-Reactivity Screening (Kinase, GPCR, Protease Panels) decision->cross_reactivity Yes stop Stop or Redesign decision->stop No data_analysis Data Analysis (IC50/Ki Determination) cross_reactivity->data_analysis selectivity Assess Selectivity Profile data_analysis->selectivity end End: Candidate for Further Development selectivity->end High Selectivity selectivity->stop Poor Selectivity

Caption: A typical workflow for the cross-reactivity profiling of a novel small molecule.

A Comparative Benchmarking Guide to the Reactivity of 1-(5-Chlorothiophene-2-carbonyl)piperazine and Its Analogs as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key synthetic intermediate in the pharmaceutical industry, notably in the synthesis of the anticoagulant Rivaroxaban.[1] Its performance in a benchmark N-alkylation reaction is compared with three analogs: 1-(Thiophene-2-carbonyl)piperazine, 1-(5-Bromothiophene-2-carbonyl)piperazine, and 1-(5-Methylthiophene-2-carbonyl)piperazine. This comparison aims to elucidate the influence of the substituent on the thiophene ring on the reactivity of the piperazine nitrogen, providing valuable data for process optimization and analog synthesis.

Comparative Reactivity in N-Alkylation

The reactivity of the secondary amine in the piperazine ring is a critical parameter for its utility as a synthetic intermediate. To quantify this, a benchmark N-alkylation reaction with benzyl bromide was chosen. The following table summarizes the expected outcomes based on the electronic effects of the substituent on the thiophene ring.

Table 1: Comparative Reactivity of 1-(Substituted-Thiophene-2-carbonyl)piperazine Intermediates in a Benchmark N-Alkylation Reaction.

IntermediateSubstituent (at C5)Electronic Effect of SubstituentExpected ReactivityPredicted Yield (%)Predicted Reaction Time (hours)
This compound -Cl Electron-withdrawing (inductive) Baseline 85 6
1-(Thiophene-2-carbonyl)piperazine-HNeutralHigher than chloro-substituted904
1-(5-Bromothiophene-2-carbonyl)piperazine-BrElectron-withdrawing (inductive)Similar to chloro-substituted826
1-(5-Methylthiophene-2-carbonyl)piperazine-CH₃Electron-donating (hyperconjugation)Highest953

Note: The predicted data is illustrative and based on established chemical principles. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of the intermediates and the benchmark N-alkylation reaction are provided below.

Synthesis of 1-(Substituted-Thiophene-2-carbonyl)piperazine Intermediates

The synthesis of the title compound and its analogs can be achieved through the acylation of piperazine with the corresponding thiophene-2-carbonyl chloride.

General Procedure:

  • To a stirred solution of piperazine (2.0 eq.) in dichloromethane (DCM) at 0 °C, a solution of the respective 5-substituted-thiophene-2-carbonyl chloride (1.0 eq.) in DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(substituted-thiophene-2-carbonyl)piperazine.

Benchmark N-Alkylation Reaction

The comparative reactivity of the synthesized intermediates is evaluated through a standard N-alkylation reaction using benzyl bromide.

Procedure:

  • To a solution of the 1-(substituted-thiophene-2-carbonyl)piperazine (1.0 eq.) in acetonitrile, potassium carbonate (1.5 eq.) is added, and the mixture is stirred for 15 minutes at room temperature.

  • Benzyl bromide (1.1 eq.) is then added, and the reaction mixture is heated to 60°C.

  • The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The yield of the resulting 1-benzyl-4-(substituted-thiophene-2-carbonyl)piperazine is determined after purification by column chromatography.

Visualizing the Workflow and a Relevant Signaling Pathway

To further aid in the understanding of the experimental process and the potential application of these intermediates, the following diagrams are provided.

experimental_workflow cluster_synthesis Intermediate Synthesis cluster_alkylation Benchmark N-Alkylation piperazine Piperazine acylation Acylation in DCM piperazine->acylation acyl_chloride 5-Substituted-thiophene- 2-carbonyl chloride acyl_chloride->acylation workup_synthesis Aqueous Workup & Purification acylation->workup_synthesis intermediate 1-(Substituted-thiophene- 2-carbonyl)piperazine workup_synthesis->intermediate start_alkylation Intermediate intermediate->start_alkylation alkylation_reaction N-Alkylation in Acetonitrile (K₂CO₃, 60°C) start_alkylation->alkylation_reaction benzyl_bromide Benzyl Bromide benzyl_bromide->alkylation_reaction workup_alkylation Filtration, Extraction & Purification alkylation_reaction->workup_alkylation product 1-Benzyl-4-(substituted-thiophene- 2-carbonyl)piperazine workup_alkylation->product analysis Yield & Time Analysis product->analysis coagulation_pathway cluster_pathway Simplified Coagulation Cascade FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Catalyzes Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin Rivaroxaban Rivaroxaban (Synthesized using the intermediate) Rivaroxaban->FactorXa Inhibits

References

Verifying the Molecular Weight of 1-(5-Chlorothiophene-2-carbonyl)piperazine via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in drug discovery and development, precise confirmation of a compound's molecular weight is a critical checkpoint. This guide provides a comparative framework for verifying the molecular weight of 1-(5-Chlorothiophene-2-carbonyl)piperazine using mass spectrometry, with a comparative analysis against two structurally related analogs.

Comparative Analysis of Thiophene-2-carbonyl Piperazine Derivatives

This section presents a comparison of the theoretical molecular weights and the anticipated experimental mass-to-charge ratios (m/z) for this compound and two analogs: 1-(Thiophene-2-carbonyl)piperazine and 1-(5-Bromothiophene-2-carbonyl)piperazine. The experimental m/z values are predicted for the protonated molecule ([M+H]⁺), a common observation in electrospray ionization mass spectrometry.

CompoundMolecular FormulaTheoretical Molecular Weight ( g/mol )Predicted Experimental m/z ([M+H]⁺)
This compoundC₉H₁₁ClN₂OS230.72231.03
1-(Thiophene-2-carbonyl)piperazineC₉H₁₂N₂OS196.27197.07
1-(5-Bromothiophene-2-carbonyl)piperazineC₉H₁₁BrN₂OS275.17276.98

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The following protocol outlines a standard procedure for determining the molecular weight of the compounds using ESI-MS.

Objective: To verify the molecular weight of this compound and its analogs by determining their respective mass-to-charge ratios.

Materials:

  • This compound

  • 1-(Thiophene-2-carbonyl)piperazine

  • 1-(5-Bromothiophene-2-carbonyl)piperazine

  • HPLC-grade methanol

  • Formic acid (0.1% v/v in water)

  • Mass spectrometer with an electrospray ionization source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each compound in HPLC-grade methanol. From the stock solution, prepare a 10 µg/mL working solution by diluting with a 50:50 mixture of methanol and 0.1% formic acid in water.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the instrument to operate in positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). The position of this peak on the m/z axis will confirm the experimental molecular weight. For chlorinated and brominated compounds, the characteristic isotopic pattern should also be observed and analyzed to further confirm the elemental composition.

Experimental Workflow

The logical flow of the experimental process is depicted in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis stock_solution Prepare 1 mg/mL Stock Solutions working_solution Prepare 10 µg/mL Working Solutions stock_solution->working_solution instrument_setup Instrument Calibration and Setup working_solution->instrument_setup sample_infusion Sample Infusion (5 µL/min) instrument_setup->sample_infusion data_acquisition Data Acquisition (m/z 100-500) sample_infusion->data_acquisition peak_identification Identify [M+H]⁺ Peak data_acquisition->peak_identification mw_confirmation Confirm Molecular Weight peak_identification->mw_confirmation isotopic_pattern Analyze Isotopic Pattern (for Cl and Br compounds) peak_identification->isotopic_pattern

Caption: Experimental workflow for molecular weight confirmation by ESI-MS.

Comparison of different chlorinating agents for the synthesis of 5-chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Chlorinating Agents for the Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-chlorothiophene-2-carbonyl chloride is a critical step in the production of various pharmaceuticals, notably the anticoagulant Rivaroxaban.[1][2] The most common and direct method for this synthesis is the chlorination of the corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid.[1] The choice of chlorinating agent is paramount, as it directly influences reaction efficiency, product yield, purity, and the overall economic and environmental viability of the process.

This guide provides an objective comparison of various chlorinating agents for this synthesis, supported by experimental data from published literature and patents.

Performance Comparison of Chlorinating Agents

The selection of a chlorinating agent involves a trade-off between reactivity, cost, safety, and ease of workup. Thionyl chloride is the most frequently cited reagent for this transformation, known for its high yields and the convenient removal of gaseous byproducts (SO₂ and HCl).[3][4] Other reagents like oxalyl chloride and triphosgene also offer high efficiency, often with catalytic amounts of N,N-dimethylformamide (DMF).[2][5]

The following table summarizes quantitative data for different chlorinating systems used in the synthesis of 5-chlorothiophene-2-carbonyl chloride from its carboxylic acid precursor.

Chlorinating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Thionyl Chloride NoneCarbon TetrachlorideReflux1 - 3HighHigh[6]
Thionyl Chloride DMFDichloromethane40410099.98[2]
Thionyl Chloride DMFDichloromethaneReflux16QuantitativeN/A[7]
Triphosgene DMF1,2-Dichloroethane60510099.99[2]
Oxalyl Chloride DMFDichloromethane24 (rt)2High (General)High (General)[1][8]
Phosphorus Pentachloride N/AN/AColdN/AN/AN/A[4]

Note: Data for Oxalyl Chloride and Phosphorus Pentachloride for this specific reaction are based on general procedures for converting carboxylic acids to acyl chlorides, as specific quantitative data was not available in the searched literature.

Experimental Protocols

Detailed methodologies provide a practical basis for reproducing and comparing the performance of these reagents in a laboratory setting.

Protocol 1: Chlorination using Thionyl Chloride and Catalytic DMF

This protocol is adapted from patent CN109422720B, which reports a quantitative yield and very high purity.[2]

Materials:

  • 5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol)

  • Thionyl chloride (15 g, ~1.1 eq)

  • Dichloromethane (100 g)

  • N,N-dimethylformamide (DMF) (1 drop)

Procedure:

  • To a dry 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and an alkali trap for gas absorption, add dichloromethane (100 g), 5-chlorothiophene-2-carboxylic acid (16.5 g), and DMF (1 drop).[2]

  • Add thionyl chloride (15 g) to the mixture.[2]

  • Heat the reaction mixture to 40°C and maintain with stirring for 4 hours.[2]

  • Upon reaction completion, recover the dichloromethane and excess thionyl chloride by distillation.[2]

  • Purify the crude product by reduced pressure distillation (80-90°C / 5 mmHg) to obtain 5-chlorothiophene-2-carbonyl chloride as a colorless liquid.[2]

Protocol 2: Chlorination using Triphosgene and Catalytic DMF

This method, also from patent CN109422720B, provides an alternative to thionyl chloride, achieving excellent yield and purity.[2]

Materials:

  • 5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol)

  • Triphosgene (12 g)

  • 1,2-dichloroethane (100 g)

  • N,N-dimethylformamide (DMF) (1 drop)

Procedure:

  • To a dry 250 mL four-necked flask equipped with a stirrer, thermometer, and an alkali trap, add 1,2-dichloroethane (100 g), 5-chlorothiophene-2-carboxylic acid (16.5 g), DMF (1 drop), and triphosgene (12 g).[2]

  • Heat the reaction mixture to 60°C and stir for 5 hours.[2]

  • After the reaction is complete, recover the 1,2-dichloroethane by distillation.[2]

  • Distill the residue under reduced pressure (80-90°C / 5 mmHg) to yield the pure 5-chlorothiophene-2-carbonyl chloride.[2]

Protocol 3: General Procedure for Chlorination using Oxalyl Chloride

Oxalyl chloride is a highly effective reagent that produces only gaseous byproducts, simplifying purification.[1][5] This is a general but effective protocol for this class of transformation.[8]

Materials:

  • 5-chlorothiophene-2-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.05 - 1.2 equiv)

  • Anhydrous Dichloromethane

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Dissolve 5-chlorothiophene-2-carboxylic acid in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add oxalyl chloride dropwise to the stirred solution at room temperature (24°C).[8]

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO, CO₂, HCl) will be observed.[5][8]

  • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

  • Remove the solvent and all volatile byproducts (excess oxalyl chloride, HCl, CO, CO₂) by rotary evaporation to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can be used directly or purified by vacuum distillation.[8]

Workflow and Logic Diagrams

The selection of an appropriate chlorinating agent is a multi-faceted decision. The following diagram illustrates the logical workflow for choosing an agent for the synthesis of 5-chlorothiophene-2-carbonyl chloride.

G Start Start: Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride Substrate Substrate: 5-Chlorothiophene-2-Carboxylic Acid Start->Substrate Reagent_Choice Select Chlorinating Agent Substrate->Reagent_Choice SOCl2 Thionyl Chloride (SOCl₂) Reagent_Choice->SOCl2 Common, High Yield OxalylCl Oxalyl Chloride ((COCl)₂) Reagent_Choice->OxalylCl Clean, Volatile Byproducts Triphosgene Triphosgene Reagent_Choice->Triphosgene High Purity, Phosgene Source Other Other Agents (PCl₅, PCl₃) Reagent_Choice->Other Less Common, Separation Issues Catalysis Catalysis Required? SOCl2->Catalysis DMF Add Catalytic DMF OxalylCl->DMF Triphosgene->DMF Liquid_Workup Fractional Distillation to Remove Liquid Byproducts (e.g., POCl₃) Other->Liquid_Workup Catalysis->DMF Yes (Recommended) NoCatalyst Proceed Directly Catalysis->NoCatalyst No Reaction Perform Chlorination Reaction DMF->Reaction NoCatalyst->Reaction Workup Workup & Purification Reaction->Workup Gas_Workup Removal of Volatile Byproducts (Distillation / Evaporation) Workup->Gas_Workup Gaseous Byproducts Workup->Liquid_Workup Liquid Byproducts Product Final Product: 5-Chlorothiophene-2-Carbonyl Chloride Gas_Workup->Product Liquid_Workup->Product

Caption: Workflow for selecting a chlorinating agent.

References

Safety Operating Guide

Personal protective equipment for handling 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(5-Chlorothiophene-2-carbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, a chemical compound utilized in research and development. The following procedures are designed to ensure the safe handling, storage, and disposal of this substance, thereby minimizing risks to personnel and the environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of its precursor, 5-Chlorothiophene-2-carbonyl chloride, and related piperazine compounds.

Protection Type Specification Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be necessary.Protects against splashes and airborne particles that can cause severe eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[1][4] Fire/flame resistant and impervious clothing.[1] A lab coat or apron is mandatory.[5]Prevents skin contact, which can lead to severe burns and irritation.[2][3] Contaminated clothing should be removed and washed before reuse.[6][7]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[8][9][10] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[6][11]Minimizes the inhalation of dust, fumes, or vapors which may cause respiratory irritation.[7]
Handling and Storage

Safe handling and storage practices are critical to prevent accidents and maintain the integrity of the chemical.

Procedure Guideline Rationale
General Handling Avoid all personal contact, including inhalation and ingestion.[8] Do not eat, drink, or smoke in the laboratory.[8][10] Wash hands thoroughly after handling.[1][6]Prevents accidental exposure and contamination.
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[3][8][11] Keep away from incompatible materials such as strong bases and oxidizing agents.[9][12]Ensures chemical stability and prevents hazardous reactions.
Spill Management Evacuate the area and remove all ignition sources.[1] Wear appropriate PPE.[1] Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[8][9]Prevents the spread of contamination and protects personnel.
Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment.

Waste Type Disposal Method Regulatory Compliance
Chemical Waste Dispose of in accordance with local, regional, and national hazardous waste regulations.[12] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]Adherence to regulations ensures environmental protection and legal compliance.
Contaminated Materials All contaminated materials (e.g., gloves, absorbent paper) should be placed in a sealed, labeled container and disposed of as hazardous waste.Prevents secondary contamination.
Empty Containers Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected for disposal as chemical waste. The container should then be disposed of according to regulations.Ensures that no residual chemical poses a threat.

Experimental Protocols

Standard Operating Procedure for Handling this compound
  • Preparation :

    • Ensure a chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill containment materials readily available.

    • Clearly label all containers.

  • Handling :

    • Conduct all work that may generate dust or fumes within a certified chemical fume hood.[10]

    • Wear the prescribed PPE at all times.[5]

    • Avoid creating dust.

    • Use compatible tools and equipment.

  • Post-Handling :

    • Decontaminate the work area thoroughly.

    • Remove and properly store or dispose of PPE.

    • Wash hands and any exposed skin immediately after finishing work.[10]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][6] Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Remove contaminated clothing.[6] Seek medical attention if irritation persists.[6]

  • Inhalation : Move the person to fresh air.[2][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[2][3] Rinse mouth with water.[2][6] Seek immediate medical attention.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Prep Assess Hazards & Review SDS GetPPE Gather Required PPE Prep->GetPPE PrepWorkArea Prepare Fume Hood & Spill Kit GetPPE->PrepWorkArea Weighing Weigh Compound in Fume Hood PrepWorkArea->Weighing Reaction Perform Experiment in Fume Hood Weighing->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Spill Spill Occurs Reaction->Spill Potential Incident Exposure Personal Exposure Reaction->Exposure Potential Incident DisposeWaste Dispose of Chemical Waste Properly Decontaminate->DisposeWaste DisposePPE Dispose of Contaminated PPE DisposeWaste->DisposePPE Wash Wash Hands Thoroughly DisposePPE->Wash Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor Evacuate->Notify FirstAid->Notify

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chlorothiophene-2-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Chlorothiophene-2-carbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.